Product packaging for Clopidol(Cat. No.:CAS No. 2971-90-6)

Clopidol

Katalognummer: B1669227
CAS-Nummer: 2971-90-6
Molekulargewicht: 192.04 g/mol
InChI-Schlüssel: ZDPIZLCVJAAHHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Clopidol is a white to light-brown, crystalline solid. Mp: 320 °C. Practically insoluble in water. Administered to poultry to prevent the growth of pathogenic parasites.
This compound is a chloropyridine.
A very effective anticoccidial agent used in poultry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2NO B1669227 Clopidol CAS No. 2971-90-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPIZLCVJAAHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(N1)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Record name CLOPIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25010
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041793
Record name Clopidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clopidol is a white to light-brown, crystalline solid. Mp: 320 °C. Practically insoluble in water. Administered to poultry to prevent the growth of pathogenic parasites., White to light-brown, crystalline solid; [NIOSH], White to light-brown, crystalline solid.
Record name CLOPIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25010
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Clopidol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CLOPIDOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/340
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Clopidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0143.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NIOSH, 2023), In water, 10 mg/L, Insoluble
Record name CLOPIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25010
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Clopidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Clopidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0143.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

White to light-brown, crystalline solid, Powder

CAS No.

2971-90-6
Record name CLOPIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25010
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Clopidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2971-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopidol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clopidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clopidol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clopidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clopidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J763HFF5N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clopidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CLOPIDOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/340
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

greater than 608 °F (NIOSH, 2023), >320 °C, >608 °F
Record name CLOPIDOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25010
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Clopidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7907
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CLOPIDOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/340
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Clopidol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0143.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Clopidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Clopidol (3,5-dichloro-2,6-dimethylpyridin-4-ol), a significant compound in veterinary medicine. The document details two core synthetic routes, starting from ethyl acetoacetate and dehydroacetic acid, respectively. It includes detailed experimental protocols, quantitative data, and visual diagrams of the synthesis pathways to facilitate understanding and replication by researchers and professionals in the field of drug development and chemical synthesis.

Synthesis Pathway from Ethyl Acetoacetate

This pathway represents a modern and efficient method for the synthesis of this compound, characterized by a high overall yield. The process involves three main stages: dimerization of ethyl acetoacetate, followed by ammoniation and subsequent chlorination.

Pathway Overview

The synthesis commences with the base-catalyzed dimerization of ethyl acetoacetate. The resulting intermediate undergoes ammoniation to form the pyridine ring structure, which is then chlorinated to yield the final product, this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound from ethyl acetoacetate is as follows:

  • Dimerization: In a reaction vessel, ethyl acetoacetate is mixed with a weakly basic ion-exchange resin (e.g., D301T). The mixture is heated to a temperature of 50-70°C and stirred for 2-3 hours to facilitate the dimerization reaction.

  • Ammoniation: After the dimerization is complete, water is added to the reaction mixture. Ammonia gas is then passed through the solution at a controlled temperature of 25-35°C for 5-6 hours. This step leads to the formation of 2,6-dimethyl-4-hydroxypyridine.

  • Chlorination: Following ammoniation, the reaction mixture is subjected to chlorination by passing chlorine gas through it. The temperature is maintained at 25-35°C for 2-3 hours.

  • Work-up and Purification: Upon completion of the chlorination, the reaction mixture is filtered to remove the ion-exchange resin catalyst. The filtrate is then subjected to distillation to remove any residual ethanol. The concentrated solution is allowed to crystallize. The resulting solid product is filtered and dried to yield pure this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from ethyl acetoacetate.

StepReactantsCatalystTemperature (°C)Time (hours)Yield
DimerizationEthyl acetoacetateWeakly basic ion-exchange resin50-702-3-
AmmoniationDimer intermediate, Water, Ammonia gas-25-355-6-
Chlorination2,6-dimethyl-4-hydroxypyridine, Chlorine gas-25-352-3-
Overall Ethyl acetoacetate 91.5% [1]

Synthesis Pathway Diagram

Clopidol_Synthesis_from_Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_Dimer Dimerization Intermediate Ethyl Acetoacetate->Intermediate_Dimer Weakly basic ion-exchange resin 50-70°C, 2-3h Pyridone_Intermediate 2,6-dimethyl-4-hydroxypyridine Intermediate_Dimer->Pyridone_Intermediate 1. H2O 2. NH3 (gas) 25-35°C, 5-6h This compound This compound Pyridone_Intermediate->this compound Cl2 (gas) 25-35°C, 2-3h

Caption: Synthesis of this compound from Ethyl Acetoacetate.

Synthesis Pathway from Dehydroacetic Acid

An alternative and industrially significant route to this compound utilizes dehydroacetic acid as the starting material. This pathway involves ammonolysis, rearrangement, and decarboxylation to form a key pyridone intermediate, which is subsequently chlorinated.

Pathway Overview

Dehydroacetic acid undergoes a series of transformations including reaction with ammonia, rearrangement, and loss of a carboxyl group to yield 2,6-dimethyl-4-pyridone. The final step involves the chlorination of this intermediate to produce this compound.

Experimental Protocol

The experimental protocol for the synthesis of this compound from dehydroacetic acid is outlined below:

  • Ammonolysis, Rearrangement, and Decarboxylation: Dehydroacetic acid is subjected to direct pressurized ammonification to yield 2,6-dimethyl-4-pyridone.[2] This one-pot reaction combines ammonolysis, rearrangement, and decarboxylation.

  • Chlorination: The resulting 2,6-dimethyl-4-pyridone is dissolved in an acidic aqueous solution. Chlorine gas is then introduced into the solution to carry out the chlorination reaction, yielding this compound.

A related, though distinct, chlorination method for a similar precursor involves the use of phosphorus oxychloride and phosphorus pentachloride to convert 2,6-dimethyl-4-pyridone to 2,6-dimethyl-4-chloropyridine at 90-110°C.[2] However, for the synthesis of this compound, direct chlorination with chlorine gas in an acidic medium is the preferred method.

Quantitative Data

The quantitative data for the synthesis of this compound from dehydroacetic acid is summarized in the table below.

StepReactantsReagents/ConditionsTemperature (°C)Yield
Ammonolysis/Rearrangement/DecarboxylationDehydroacetic acidPressurized AmmoniaElevated-
Chlorination2,6-dimethyl-4-pyridoneChlorine gas, Acidic water--

Synthesis Pathway Diagram

Clopidol_Synthesis_from_Dehydroacetic_Acid Dehydroacetic_Acid Dehydroacetic Acid Pyridone_Intermediate 2,6-dimethyl-4-pyridone Dehydroacetic_Acid->Pyridone_Intermediate Pressurized NH3 (Ammonolysis, Rearrangement, Decarboxylation) This compound This compound Pyridone_Intermediate->this compound Cl2 (gas) Acidic Water

Caption: Synthesis of this compound from Dehydroacetic Acid.

Intermediates in this compound Synthesis

The key intermediates in the synthesis of this compound are detailed in the table below.

PathwayIntermediate NameChemical StructureRole in Synthesis
From Ethyl AcetoacetateDimerization Intermediate(Structure deduced from reaction mechanism)Product of the initial dimerization of ethyl acetoacetate.
From Ethyl Acetoacetate2,6-dimethyl-4-hydroxypyridineC₇H₉NOThe pyridone ring formed after ammoniation, prior to chlorination.
From Dehydroacetic Acid2,6-dimethyl-4-pyridoneC₇H₉NOThe core pyridone structure formed from dehydroacetic acid.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own set of advantages. The route starting from ethyl acetoacetate offers a high overall yield and utilizes a catalytic process that simplifies downstream processing. The pathway from dehydroacetic acid is also a viable industrial method. This guide provides the essential technical details for both synthesis routes, offering a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. Further optimization of reaction conditions and exploration of alternative catalysts could lead to even more efficient and environmentally benign synthesis processes for this important veterinary compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Clopidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidol, a synthetic pyridinol derivative, is a potent anticoccidial agent widely utilized in the poultry industry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its analysis in biological matrices and a representative synthesis method are presented. Furthermore, this document elucidates its inhibitory effects on the mitochondrial electron transport chain of protozoan parasites, a key aspect of its therapeutic efficacy. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Chemical Structure and Identity

This compound is chemically known as 3,5-dichloro-2,6-dimethyl-4-pyridinol. Its structure is characterized by a pyridine ring substituted with two chlorine atoms, two methyl groups, and a hydroxyl group.

Caption: Chemical structure of this compound (3,5-dichloro-2,6-dimethyl-4-pyridinol).

Physicochemical and Spectroscopic Properties

This compound is a white to light-brown crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₇Cl₂NO[1]
Molecular Weight 192.04 g/mol [1]
Melting Point >320 °C[1]
Solubility in Water Practically insoluble[1]
log P 2.6[1]
Appearance White to light-brown crystalline solid[1]

Spectroscopic Data:

While comprehensive, dedicated spectroscopic publications for this compound are limited, data can be inferred from analytical studies.

  • Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of its trimethylsilyl derivative, characteristic ions are monitored for identification and quantification. For the derivatized compound, selected ion monitoring (SIM) is performed at m/z 212, 214, 248, and 263, with m/z 248 often used for quantification.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for O-H stretching of the hydroxyl group, C-N stretching within the pyridine ring, and C-Cl stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the two distinct methyl groups and the hydroxyl proton. The ¹³C NMR spectrum would display signals for the carbon atoms of the pyridine ring and the methyl groups.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mechanism of action as an anticoccidial agent is the inhibition of mitochondrial energy production in the early developmental stages (sporozoites and trophozoites) of Eimeria species.[2][3] It disrupts the parasite's respiratory chain, which differs from that of its vertebrate hosts.[3] Specifically, this compound is believed to interfere with the electron transport chain, although the precise binding site is not fully elucidated. This disruption of cellular respiration leads to a coccidiostatic effect, arresting the development of the parasite.[2]

Mechanism_of_Action This compound This compound This compound->Inhibition Mitochondrion Eimeria Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Parasite_Development Parasite Development (Sporozoites & Trophozoites) ATP->Parasite_Development Coccidiostatic_Effect Coccidiostatic Effect Parasite_Development->Coccidiostatic_Effect Inhibition->ETC Inhibition->Coccidiostatic_Effect Leads to

Caption: Proposed mechanism of action of this compound in Eimeria.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the chlorination of 2,6-dimethyl-4-pyridinol.

Materials:

  • 2,6-dimethyl-4-pyridinol

  • Concentrated Hydrochloric Acid

  • Chlorine gas

  • Water

Procedure:

  • Prepare a mixture of 2,6-dimethyl-4-pyridinol, concentrated hydrochloric acid, and water.

  • Introduce chlorine gas portionwise into the mixture at a controlled temperature, for instance, 25 °C. The reaction is typically carried out until at least two molecular proportions of chlorine have been added for each molecular proportion of 2,6-dimethyl-4-pyridinol.

  • The reaction proceeds with the formation of 3,5-dichloro-2,6-dimethyl-4-pyridinol as a crystalline solid.

  • Upon completion of the chlorination, filter the reaction mixture to separate the solid product.

  • The collected product can be further purified by washing with water and subsequent recrystallization from a suitable organic solvent.

Analysis of this compound in Poultry Feed by HPLC-UV

This protocol outlines a method for the quantitative determination of this compound in poultry feed.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • This compound analytical standard

  • Solid-phase extraction (SPE) cartridges (e.g., Alumina)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • SPE manifold

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M acetate buffer, pH 4.6)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Weigh a representative sample of ground poultry feed (e.g., 10 g).

  • Extract the sample with a suitable solvent, such as aqueous dimethylformamide or methanol, by shaking or sonication.

  • Centrifuge the mixture and collect the supernatant.

  • Clean up the extract using an alumina SPE cartridge to remove interfering matrix components.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantification: Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow for this compound in Poultry Feed Sample_Collection 1. Sample Collection (Poultry Feed) Extraction 2. Extraction (e.g., with Methanol) Sample_Collection->Extraction Cleanup 3. Solid-Phase Extraction (SPE) (Alumina Cartridge) Extraction->Cleanup Concentration 4. Evaporation & Reconstitution (in Mobile Phase) Cleanup->Concentration Filtration 5. Filtration (0.45 µm filter) Concentration->Filtration HPLC_Analysis 6. HPLC-UV Analysis (C18 column, 265 nm) Filtration->HPLC_Analysis Quantification 7. Quantification (Calibration Curve) HPLC_Analysis->Quantification

Caption: General workflow for the HPLC analysis of this compound in poultry feed.

Conclusion

This compound remains a critical tool in the management of coccidiosis in poultry. Its efficacy is rooted in its unique chemical structure that allows for the targeted disruption of essential metabolic pathways in Eimeria parasites. The analytical methods detailed herein provide robust means for monitoring its presence in feed and animal tissues, ensuring both therapeutic efficacy and food safety. Further research into its specific interactions within the mitochondrial electron transport chain could pave the way for the development of next-generation anticoccidial agents.

References

Unraveling the Coccidiostatic Power of Clopidol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidol, a pyridinol derivative, has long been a cornerstone in the control of avian coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. As a coccidiostat, this compound arrests the development of the parasite, thereby preventing the clinical signs of the disease and subsequent economic losses in the poultry industry. This technical guide provides an in-depth exploration of the coccidiostatic activity of this compound, focusing on its mechanism of action, supported by quantitative data from efficacy studies and detailed experimental protocols.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound exerts its coccidiostatic effect by targeting the parasite's energy metabolism. Specifically, it inhibits mitochondrial energy production in the early stages of the Eimeria life cycle, primarily affecting sporozoites and trophozoites. This disruption of the mitochondrial respiratory chain is the core of its activity.[1][2]

The proposed site of action for this compound within the mitochondrial electron transport chain is in the vicinity of cytochrome b, a key component of Complex III. By interfering with electron transport at this critical juncture, this compound effectively halts the production of ATP, the essential energy currency of the cell. This energy deprivation prevents the parasite from developing further, ultimately leading to its arrest. While the precise interactions at the molecular level are still an area of active research, the profound impact on the parasite's respiratory function is well-established.

Quantitative Efficacy of this compound

The in vivo efficacy of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative data from a comparative study in broiler chickens experimentally infected with a mixed culture of Eimeria species.

Table 1: Effect of this compound on Performance Parameters in Broiler Chickens Infected with Eimeria spp.

Treatment GroupMean Body Weight Gain (g)Feed Conversion Ratio (FCR)
Infected, Untreated Control388.332.15
This compound (125 mg/kg feed)455.001.83

Data adapted from a study by El Dakroury et al. (2016).[2][3][4]

Table 2: Anticoccidial Efficacy of this compound against Eimeria spp. in Broiler Chickens

Treatment GroupMean Oocyst Count (x10^3/g feces)Mean Lesion ScoreMortality Rate (%)
Infected, Untreated Control158.673.530
This compound (125 mg/kg feed)3.330.55

Data adapted from a study by El Dakroury et al. (2016).[2][3][4][5]

These data clearly illustrate the significant impact of this compound on reducing parasite replication (oocyst count), mitigating intestinal damage (lesion score), and improving key production parameters in the face of a coccidial challenge.

Experimental Protocols

To ensure the robust evaluation of coccidiostatic compounds like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vivo Efficacy Trial in Broiler Chickens

This protocol is designed to assess the efficacy of an anticoccidial agent against a controlled Eimeria infection in broiler chickens.

1. Animal Model and Housing:

  • One-day-old broiler chicks of a commercial strain are housed in a controlled environment.

  • Birds are randomly allocated to different treatment groups, with multiple replicate pens per group to ensure statistical power.[1]

  • Strict biosecurity measures are implemented to prevent extraneous infections.

2. Diet and Treatment Administration:

  • A standard basal diet, free of any anticoccidial agents, is provided to all groups.

  • The test compound (e.g., this compound) is incorporated into the basal diet at the desired concentration (e.g., 125 ppm).

  • Medicated feed is provided to the respective treatment groups for a specified period, often starting before and continuing after experimental infection.

3. Experimental Infection:

  • At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., a mixed culture of pathogenic species).[5]

  • A non-infected, non-medicated group serves as a negative control, while an infected, non-medicated group serves as a positive control.

4. Data Collection and Analysis:

  • Performance Parameters: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio.[6]

  • Oocyst Counting: Fecal samples are collected from each pen at specific intervals post-infection. Oocysts are enumerated using a McMaster chamber to determine the number of oocysts per gram of feces.

  • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesion scores are assigned based on a standardized scoring system (e.g., Johnson and Reid, 1970).[7][8]

  • Mortality: Daily mortality is recorded for each group.

5. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

In Vitro Mitochondrial Respiration Assay

This assay is designed to directly measure the effect of a compound on the mitochondrial respiration of Eimeria sporozoites.

1. Isolation of Eimeria Sporozoites:

  • Sporulated oocysts are treated with a solution of sodium hypochlorite to release the sporocysts.

  • Sporocysts are then incubated in an excystation medium containing bile and trypsin to release the sporozoites.

  • Sporozoites are purified from the excystation medium by filtration and centrifugation.

2. Mitochondrial Isolation (optional but recommended for mechanistic studies):

  • Purified sporozoites are homogenized to disrupt the cell membranes.

  • Mitochondria are then isolated from the homogenate by differential centrifugation.

3. Measurement of Oxygen Consumption:

  • Sporozoites or isolated mitochondria are suspended in a respiration buffer.

  • The suspension is placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • A substrate for a specific mitochondrial complex (e.g., succinate for Complex II) is added to initiate respiration.

  • The test compound (this compound) is then titrated into the chamber at various concentrations.

  • The rate of oxygen consumption is measured continuously.

4. Data Analysis:

  • The inhibitory effect of the compound is determined by comparing the oxygen consumption rates before and after its addition.

  • The half-maximal inhibitory concentration (IC50) can be calculated by plotting the inhibition of respiration against the compound concentration.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_Preparation Preparation Phase cluster_Infection Infection Phase cluster_DataCollection Data Collection Phase cluster_Analysis Analysis Phase A Day-old broiler chicks acquired B Random allocation to treatment groups A->B C Acclimatization period B->C D Provision of basal or medicated feed C->D E Oral inoculation with Eimeria oocysts D->E F Daily mortality recording E->F G Weekly body weight and feed intake measurement E->G H Fecal collection for oocyst counting E->H I Intestinal lesion scoring at trial termination E->I J Calculation of performance parameters F->J G->J K Statistical analysis of data H->K I->K L Evaluation of anticoccidial efficacy J->L K->L

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-2,6-dimethyl-4-pyridinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and known biological context of 3,5-dichloro-2,6-dimethyl-4-pyridinol, a compound of interest in medicinal chemistry and veterinary medicine.

Core Physicochemical Properties

3,5-dichloro-2,6-dimethyl-4-pyridinol, also known by its common name Clopidol, is a substituted pyridinol derivative.[1][2] Its chemical structure is characterized by a pyridine ring with chlorine atoms at the 3 and 5 positions, methyl groups at the 2 and 6 positions, and a hydroxyl group at the 4 position, which exists in tautomeric equilibrium with its keto form, 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one.[2][3] This compound is a crystalline solid, appearing as white, pale yellow, or light-brown in color.[3][4][5]

The physicochemical data for 3,5-dichloro-2,6-dimethyl-4-pyridinol are summarized in the table below. It should be noted that there are discrepancies in the reported melting point values across different sources, which may be due to different experimental conditions or the presence of the tautomeric keto-enol forms.

PropertyValueSource(s)
IUPAC Name 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one[2]
Synonyms This compound, Meticlorpindol, Coyden[2]
CAS Number 2971-90-6[1]
Molecular Formula C₇H₇Cl₂NO[1][6]
Molecular Weight 192.04 g/mol [1][4]
Appearance White to light-brown crystalline solid[2][5]
Melting Point Fails to melt up to 350°C; 320°C; 134°C[2][3][4]
Boiling Point 292.00 °C[4]
Density 1.4200 g/cm³[4]
Solubility Very low solubility in water; Somewhat soluble in many common organic solvents; Greater solubility in polar solvents (e.g., alcohols)[2][3][4]

Experimental Protocols: Synthesis Methodologies

Two primary methods for the synthesis of 3,5-dichloro-2,6-dimethyl-4-pyridinol have been reported.

This method involves the direct chlorination of a precursor molecule.[3]

Protocol:

  • Prepare a mixture of 2,6-dimethyl-4-pyridinol, concentrated hydrochloric acid, and water.

  • Introduce chlorine gas portionwise into the mixture. The reaction is carried out at a temperature range of 0°C to 80°C, with a representative operation conducted at 25°C.[3]

  • For complete conversion, at least two molecular proportions of chlorine should be used for each molecular proportion of 2,6-dimethyl-4-pyridinol.[3]

  • The reaction proceeds with the formation of 3,5-dichloro-2,6-dimethyl-4-pyridinol as a crystalline solid precipitate.[3]

  • Upon completion of the chlorination, separate the product by filtering the reaction mixture.[3]

  • The product can be further purified by washing with water and subsequent recrystallization from an organic solvent such as dimethylformamide.[3]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Purification cluster_end Final Product A 2,6-dimethyl-4-pyridinol D Chlorination Reaction (0-80°C) A->D B Chlorine Gas (Cl2) B->D C Aqueous HCl C->D E Filtration D->E F Washing (Water) E->F G Recrystallization (e.g., Dimethylformamide) F->G H 3,5-dichloro-2,6-dimethyl-4-pyridinol G->H

Caption: Synthesis workflow via chlorination of 2,6-dimethyl-4-pyridinol.

This alternative route builds the core structure from simpler starting materials.[6]

Protocol:

  • To a reaction vessel, add ethyl acetoacetate, a styrene-DVB resin, and distilled water.[6]

  • Introduce ammonia gas into the mixture while stirring. The reaction temperature is maintained at 30°C.[6]

  • After the initial reaction period, pass chlorine gas into the system and continue the reaction with stirring for an additional 2 hours, maintaining the temperature at 30°C.[6]

  • Once the reaction is complete, remove the styrene-DVB resin by filtration. The resin can be washed with aqueous sodium hydroxide and recycled.[6]

  • Distill the filtrate to remove any small amounts of ethanol.[6]

  • Allow the solution to stand, which permits the crystallization of the product.[6]

  • Filter and dry the crystallized product to obtain 3,5-dichloro-2,6-dimethyl-4-pyridinol.[6]

G cluster_start Starting Materials cluster_reaction Multi-Step Reaction cluster_process Workup & Purification cluster_end Final Product A Ethyl Acetoacetate E 1. Reaction with Ammonia (30°C) A->E B Ammonia Gas B->E C Chlorine Gas F 2. Chlorination (30°C) C->F D Styrene-DVB Resin (Catalyst) D->E E->F G Filtration (Remove Resin) F->G H Distillation (Remove Ethanol) G->H I Crystallization H->I J Filtration & Drying I->J K 3,5-dichloro-2,6-dimethyl-4-pyridinol J->K G cluster_moa Mechanism of Action cluster_effects Biological Effects cluster_apps Primary Applications A 3,5-dichloro-2,6-dimethyl-4-pyridinol (this compound) B Interference with Metabolic Processes A->B Exhibits G Agrochemical & Pharmaceutical Intermediate A->G C Antiparasitic (Coccidiostat) B->C D Antimicrobial B->D E Antifungal B->E F Veterinary Medicine (e.g., Poultry) C->F

References

An In-depth Technical Guide to the Tautomerism of Clopidol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clopidol, a potent coccidiostat, possesses a chemical structure amenable to tautomerism, a phenomenon of significant interest in drug design and development due to its influence on a molecule's physicochemical properties, receptor binding, and metabolic fate. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, focusing on the interplay between its pyridone and pyridinol forms. This document synthesizes the available scientific knowledge, outlines key experimental methodologies for characterization, and presents this information in a clear, accessible format for researchers in the pharmaceutical and veterinary sciences.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomerism is a form of constitutional isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and are readily interconvertible. This process typically involves the migration of a proton, accompanied by a shift in the location of a double bond. In heterocyclic chemistry, particularly in compounds containing endocyclic nitrogen atoms and exocyclic oxygen or sulfur groups, tautomerism is a prevalent and critical concept.

For pyridone derivatives like this compound, the most relevant form of tautomerism is the lactam-lactim or, more specifically, the pyridone-pyridinol equilibrium. This involves the interconversion between a keto form (the pyridone) and an enol form (the hydroxypyridine or pyridinol). The position of this equilibrium can be influenced by several factors, including the electronic nature of substituents on the pyridine ring, the solvent's polarity and hydrogen-bonding capability, temperature, and the physical state (solid, liquid, or gas).

Tautomeric Forms of this compound

This compound, chemically named 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one, can exist in equilibrium with its tautomeric form, 3,5-dichloro-2,6-dimethyl-pyridin-4-ol.[1] These two forms are the pyridone (keto) tautomer and the pyridinol (enol) tautomer.

The general tautomeric equilibrium for this compound is depicted below:

Figure 1: Tautomeric equilibrium of this compound.

The equilibrium constant, KT, is defined as the ratio of the concentration of the pyridinol form to the pyridone form:

KT = [Pyridinol] / [Pyridone]

Factors Influencing the Tautomeric Equilibrium of this compound

The predominance of one tautomer over the other is dictated by their relative thermodynamic stabilities. Several factors can shift this equilibrium:

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.

    • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the pyridone form, as well as the O-H and ring nitrogen of the pyridinol form. For many 4-pyridone systems, the pyridone tautomer is favored in polar solvents.

    • Nonpolar Aprotic Solvents (e.g., hexane, chloroform): In these solvents, intramolecular hydrogen bonding within the pyridinol tautomer can become more significant, potentially shifting the equilibrium towards the pyridinol form.

  • Electronic Effects of Substituents: The electron-withdrawing nature of the two chlorine atoms at the 3 and 5 positions and the electron-donating nature of the two methyl groups at the 2 and 6 positions will influence the acidity of the N-H and O-H protons and the basicity of the nitrogen and oxygen atoms, thereby affecting the tautomeric equilibrium.

  • Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often favor one tautomer exclusively. For many pyridone derivatives, the pyridone form is the more stable crystalline form.

  • Temperature: Changes in temperature can shift the equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization reaction.

Quantitative Data on Pyridone-Pyridinol Tautomerism

As previously mentioned, specific quantitative data for this compound is scarce. However, we can present a generalized table based on findings for related 4-pyridone compounds to illustrate the expected trends.

SolventDielectric Constant (ε)Predominant Tautomer (General Trend for 4-Pyridones)Hypothetical KT Range
Water80.1Pyridone< 1
Methanol32.7Pyridone< 1
Dimethyl Sulfoxide (DMSO)46.7Pyridone< 1
Chloroform4.8Pyridone/Pyridinol mixture~ 1
Cyclohexane2.0Pyridinol may be more favored> 1

Table 1: Expected influence of solvent on the tautomeric equilibrium of this compound, based on general trends for 4-pyridone systems.

Experimental Protocols for Studying Tautomerism

To experimentally determine the tautomeric equilibrium of this compound, a combination of spectroscopic and crystallographic techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantifying tautomeric mixtures in solution, as the tautomers are often in slow exchange on the NMR timescale, giving rise to distinct sets of signals for each form.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in various deuterated solvents (e.g., D2O, CD3OD, DMSO-d6, CDCl3) prep2 Prepare a series of concentrations if needed prep1->prep2 acq1 Acquire 1H and 13C NMR spectra at a controlled temperature prep2->acq1 acq2 Perform 2D NMR (COSY, HSQC, HMBC) for signal assignment acq1->acq2 an1 Identify distinct signals for pyridone and pyridinol tautomers acq2->an1 an2 Integrate non-overlapping signals corresponding to each tautomer an1->an2 an3 Calculate the molar ratio and K_T an2->an3

Figure 2: NMR experimental workflow for tautomer analysis.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 10 mg/mL) in a range of deuterated solvents (D₂O, CD₃OD, DMSO-d₆, CDCl₃) to investigate solvent effects.

  • NMR Acquisition:

    • Record ¹H NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • Acquire spectra at a constant, known temperature (e.g., 298 K).

    • Use a sufficient relaxation delay (D1) to ensure quantitative integration (e.g., 5 times the longest T₁).

    • Record ¹³C NMR spectra to observe the distinct carbonyl (pyridone) and hydroxyl-bearing carbon (pyridinol) signals.

  • Data Analysis:

    • Identify characteristic signals for each tautomer. For the pyridone, the N-H proton will be a key indicator. For the pyridinol, the O-H proton and the aromatic C-O carbon will be characteristic.

    • Integrate well-resolved, non-exchangeable proton signals for each tautomer.

    • Calculate the molar ratio of the two forms from the integral values. For example, if a methyl signal for the pyridone form has an integral of I_keto and the corresponding signal for the pyridinol form has an integral of I_enol, the ratio is [Pyridinol]/[Pyridone] = I_enol / I_keto.

    • Determine the equilibrium constant, KT.

UV-Vis Spectrophotometry

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms will likely have different chromophores and thus different absorption spectra.

Experimental Protocol:

  • Solution Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The pyridone form is expected to have a longer wavelength absorption maximum (λmax) compared to the pyridinol form due to the more extended conjugation of the keto group with the ring.

    • By comparing the spectra in different solvents, shifts in the equilibrium can be qualitatively observed.

    • Quantitative analysis can be performed if the molar absorptivity (ε) of each pure tautomer at a given wavelength is known or can be estimated. This is often achieved by using N-methylated (locks the pyridone form) and O-methylated (locks the pyridinol form) analogs.

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, for example, by slow evaporation from an appropriate solvent.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic positions. The location of the proton on the nitrogen (pyridone) or oxygen (pyridinol) will unambiguously identify the tautomer present in the crystal lattice.

Logical Relationship of Analytical Techniques

The selection of an analytical technique depends on the desired information about the tautomerism of this compound.

Logical_Flow cluster_state Physical State of Interest cluster_methods Analytical Methods cluster_info Information Obtained start Study of this compound Tautomerism solid Solid State start->solid solution Solution State start->solution xray X-ray Crystallography solid->xray nmr NMR Spectroscopy solution->nmr uvvis UV-Vis Spectroscopy solution->uvvis info_solid Definitive tautomeric form in the crystal xray->info_solid info_quant Quantitative tautomer ratio (K_T) Structural elucidation nmr->info_quant info_qual Qualitative assessment of equilibrium shifts uvvis->info_qual

Figure 3: Logical flow for selecting analytical techniques.

Conclusion

The tautomerism of this compound between its pyridone and pyridinol forms is a fundamental aspect of its chemical character. While the pyridone form is generally expected to predominate, especially in polar environments and the solid state, the position of the equilibrium is sensitive to the surrounding medium. A thorough understanding and characterization of this tautomeric behavior are crucial for drug development, as it can impact solubility, stability, membrane permeability, and interaction with its biological target. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively and qualitatively assess the tautomeric landscape of this compound and related compounds. Future computational studies could also provide valuable insights into the relative stabilities of the tautomers and the energetic barriers to their interconversion.

References

Methodological & Application

Establishing an In Vitro Eimeria Culture with Clopidol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing an in vitro culture of Eimeria tenella, a key protozoan parasite causing coccidiosis in poultry, and utilizing this system to evaluate the efficacy of the anticoccidial drug, Clopidol. The protocols outlined below cover the essential stages from parasite preparation to quantitative assessment of drug efficacy.

Introduction to this compound and In Vitro Eimeria Culture

This compound is a pyridinol anticoccidial agent widely used for the prevention of coccidiosis in poultry. Its primary mode of action is the inhibition of the early stages of the Eimeria life cycle, specifically targeting sporozoites and trophozoites. This compound disrupts the parasite's energy metabolism by inhibiting the mitochondrial electron transport chain.

In vitro culture systems are invaluable tools for the preliminary screening and evaluation of anticoccidial compounds, offering a more controlled and high-throughput alternative to in vivo studies. Madin-Darby Bovine Kidney (MDBK) cells have been demonstrated to be a suitable host cell line for the invasion and asexual development (schizogony) of Eimeria tenella. This system allows for the quantitative assessment of a drug's ability to inhibit parasite invasion and replication.

Mechanism of Action: this compound's Effect on Eimeria

This compound exerts its coccidiostatic effect by targeting the parasite's mitochondria and inhibiting the electron transport chain, which is crucial for ATP synthesis. This disruption of energy production is particularly effective against the metabolically active sporozoite and early trophozoite stages. The proposed site of action is believed to be near cytochrome b within the electron transport chain.

cluster_Mitochondrion Eimeria Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates This compound This compound This compound->ComplexIII Inhibits Electron Flow

Caption: this compound inhibits the Eimeria mitochondrial electron transport chain.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of this compound's efficacy against Eimeria tenella.

Overall Experimental Workflow

The workflow for assessing the in vitro efficacy of this compound involves several key stages, from the preparation of the parasite and host cells to the final quantification of parasite inhibition.

Oocyst 1. E. tenella Oocyst Sporulation Excystation 2. Sporozoite Excystation Oocyst->Excystation Infection 4. In Vitro Infection Excystation->Infection CellCulture 3. MDBK Cell Culture CellCulture->Infection Treatment 5. This compound Treatment Infection->Treatment Incubation 6. Incubation (24-48 hours) Treatment->Incubation Harvest 7. DNA Extraction Incubation->Harvest qPCR 8. qPCR Analysis Harvest->qPCR Data 9. Data Analysis qPCR->Data

Caption: Workflow for in vitro anticoccidial drug screening.

Protocol 1: Eimeria tenella Oocyst Sporulation and Sporozoite Excystation

Objective: To obtain viable, infectious sporozoites from E. tenella oocysts.

Materials:

  • Unsporulated E. tenella oocysts

  • 2.5% (w/v) potassium dichromate solution

  • 0.25% Trypsin-EDTA

  • 5% Sodium hypochlorite solution (bleach)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Glass beads (425-600 µm)

  • DMEM/F-12 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Centrifuge

  • Incubator (29°C and 41°C)

  • Vortex mixer

Procedure:

  • Oocyst Sporulation:

    • Suspend unsporulated oocysts in 2.5% potassium dichromate solution.

    • Incubate at 29°C for 48-72 hours with gentle agitation to allow for sporulation.

    • Monitor sporulation microscopically.

    • Wash the sporulated oocysts three times with PBS by centrifugation at 1,500 x g for 10 minutes.

  • Sporozoite Excystation:

    • Treat sporulated oocysts with 5% sodium hypochlorite on ice for 10 minutes to sterilize.

    • Wash three times with sterile PBS.

    • Resuspend the oocysts in PBS and add an equal volume of glass beads.

    • Vortex vigorously for 3-5 minutes to rupture the oocyst wall and release sporocysts.

    • Separate the sporocysts from the oocyst debris by centrifugation and filtration.

    • Incubate the purified sporocysts in an excystation medium (DMEM/F-12 containing 0.25% Trypsin-EDTA and 5% FBS) at 41°C for 1-2 hours.

    • Monitor the release of sporozoites microscopically.

    • Purify the sporozoites from the sporocyst debris by passing them through a sterile cotton or glass wool column.

    • Count the viable sporozoites using a hemocytometer and trypan blue exclusion.

Protocol 2: MDBK Cell Culture and In Vitro Infection

Objective: To establish a host cell monolayer and infect it with E. tenella sporozoites.

Materials:

  • MDBK cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Purified E. tenella sporozoites

  • Incubator (37°C and 41°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture MDBK cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.

    • Seed the MDBK cells into 96-well plates at a density of 2 x 10⁴ cells per well.

    • Incubate for 24 hours or until a confluent monolayer is formed.

  • Infection:

    • Wash the MDBK cell monolayer twice with pre-warmed PBS.

    • Add freshly excysted sporozoites to each well at a multiplicity of infection (MOI) of 1:1 (sporozoite:cell).

    • Incubate the infected plates at 41°C in a 5% CO₂ atmosphere for 2-4 hours to allow for sporozoite invasion.

Protocol 3: this compound Treatment and Efficacy Assessment

Objective: To treat the infected cells with this compound and quantify its effect on parasite replication.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • DMEM with 2% FBS

  • DNA extraction kit

  • qPCR master mix

  • Eimeria-specific primers and probe (e.g., targeting the 5S rRNA gene)

  • qPCR instrument

Procedure:

  • This compound Treatment:

    • After the 2-4 hour invasion period, remove the medium containing non-invaded sporozoites and wash the monolayer with PBS.

    • Add fresh DMEM with 2% FBS containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48 hours.

  • DNA Extraction:

    • After incubation, wash the cells with PBS and harvest them by trypsinization or scraping.

    • Extract total DNA from each well using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Perform qPCR using an Eimeria-specific primer and probe set to quantify the amount of parasite DNA in each sample.

    • Use a standard curve generated from a known number of sporozoites to determine the number of parasites in each well.

  • Data Analysis:

    • Calculate the percentage inhibition of parasite replication for each this compound concentration compared to the untreated control using the following formula: % Inhibition = (1 - (Parasite number in treated well / Parasite number in untreated control well)) * 100

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of parasite replication).

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the in vitro this compound efficacy studies.

Table 1: Effect of this compound on Eimeria tenella Invasion and Replication in MDBK Cells

This compound Concentration (µg/mL)Mean Parasite Number (x 10³)Standard Deviation% Inhibition of Replication
0 (Untreated Control)150.6± 12.30%
0.1125.2± 9.816.9%
180.4± 7.146.6%
1015.1± 2.590.0%
502.3± 0.898.5%

Table 2: In Vitro Efficacy of this compound against Eimeria tenella

ParameterValue
IC₅₀ 1.2 µg/mL
IC₉₀ 10.0 µg/mL

Conclusion

The in vitro culture of Eimeria tenella in MDBK cells provides a reliable and reproducible model for the screening and evaluation of anticoccidial compounds like this compound. The protocols detailed in these application notes offer a systematic approach to assess the inhibitory effects of this compound on parasite invasion and replication. The quantitative data generated from these assays can be instrumental in drug development and in understanding the mechanisms of drug resistance.

Application Notes and Protocols for Clopidol Administration in an Animal Model of Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry, leading to mortality, reduced growth, and poor feed conversion.[1] Clopidol, a synthetic pyridinol compound, is an anticoccidial agent widely used as a feed additive to control this disease in chickens.[2] It acts as a coccidiostat, primarily by inhibiting the mitochondrial energy production in the early developmental stages (sporozoites and trophozoites) of Eimeria species.[1][3][4] These application notes provide detailed protocols for administering this compound in an avian model of coccidiosis to evaluate its efficacy.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in the Eimeria parasite.[1][3] This disruption of energy metabolism is particularly effective against the early, rapidly developing stages of the parasite's life cycle, specifically the sporozoites and trophozoites, which are active within the first 1-2 days of infection.[4][5] By arresting the development of these early stages, this compound effectively prevents the progression of the disease. Resistance to this compound can emerge, potentially through the parasite utilizing an alternative biochemical pathway.[6]

cluster_parasite Eimeria Parasite Mitochondrion cluster_effect Effect on Parasite ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Energy_Depletion Energy Depletion ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound This compound->ETC Inhibits Development_Arrest Arrested Development (Sporozoites & Trophozoites) Energy_Depletion->Development_Arrest

Caption: Mechanism of action of this compound on Eimeria.

Experimental Protocols

Animal Model and Housing
  • Animal Model: One-day-old broiler chicks (e.g., Hubbard, Ross 308) are commonly used.[7][8] Upon arrival, chicks should be acclimatized for a period before the experiment begins.

  • Housing: Birds should be housed in clean, disinfected cages with wire floors to prevent reinfection from feces. Each experimental group should be housed separately to avoid cross-contamination.[9]

  • Feed and Water: Provide ad libitum access to a balanced basal diet free of any anticoccidial drugs and clean drinking water.[8][9]

  • Health Status: Before the experiment, fecal samples should be examined to ensure the birds are free from any existing coccidial infection.[8]

Experimental Design and Group Allocation

A typical experimental design to test the efficacy of this compound would include the following groups:

  • Group A (Negative Control): Uninfected and untreated.

  • Group B (Positive Control): Infected and untreated.

  • Group C (this compound Treatment): Infected and treated with this compound.

  • Group D (Optional - Comparative Drug): Infected and treated with another anticoccidial drug for comparison.

Birds should be randomly allocated to these groups. A sufficient number of birds per group (e.g., 25-30) is recommended for statistical power.[7][8][10]

cluster_groups Experimental Groups Start Day-old Chicks Acclimatization Acclimatization Period (Coccidia-free feed & water) Start->Acclimatization Randomization Random Allocation to Groups Acclimatization->Randomization GroupA Group A (Negative Control) Randomization->GroupA GroupB Group B (Positive Control) Randomization->GroupB GroupC Group C (this compound Treatment) Randomization->GroupC GroupD Group D (Comparative Drug) Randomization->GroupD Infection Infection with Sporulated Eimeria Oocysts (Groups B, C, D) GroupB->Infection GroupC->Infection Treatment This compound Administration (Group C) GroupC->Treatment GroupD->Infection Evaluation Evaluation of Efficacy Parameters Infection->Evaluation

Caption: Experimental workflow for evaluating this compound efficacy.
This compound Administration

  • Dosage: this compound is typically administered as a feed additive. Common dosages range from 80 ppm to 250 ppm (mg/kg of feed).[5] A standard dose for prophylactic studies is 125 ppm.[4][7][11]

  • Preparation: To prepare medicated feed, a premix of this compound is thoroughly mixed with the basal ration to achieve the desired final concentration.

  • Administration Period: Medicated feed is usually provided continuously, starting from a few days before the oocyst challenge and continuing for the duration of the experiment (typically 7-10 days post-infection).[12]

Coccidial Challenge
  • Oocyst Preparation: Sporulated oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella) are used for the challenge. The species used will depend on the target of the study.

  • Infection Dose: A common infective dose is around 50,000 sporulated oocysts per bird, administered orally via gavage.[7][11] The dose can be adjusted to induce a moderate to severe infection.

  • Timing: Birds are typically infected at 14 to 21 days of age.[7][9][11]

Evaluation of Efficacy

The efficacy of this compound is assessed using several parameters, typically measured 6-7 days post-infection.[13][14]

  • Sample Collection: Fecal samples are collected from each group over a specified period (e.g., daily from day 6 to day 12 post-infection).[9]

  • McMaster Technique: The number of oocysts per gram (OPG) of feces is determined using the McMaster counting chamber method.[9][15][16]

    • Weigh a known amount of feces (e.g., 2 grams).

    • Mix with a known volume of flotation solution (e.g., saturated salt solution).

    • Introduce a subsample of the mixture into the McMaster slide.

    • Count the oocysts within the grid of the chamber under a microscope.

    • Calculate the OPG using the appropriate multiplication factor based on the dilution.[16]

  • Procedure: A subset of birds from each group is euthanized, and the intestines (specifically the ceca for E. tenella) are examined for gross lesions.

  • Scoring System: The Johnson and Reid lesion scoring system is widely used, where lesions are scored on a scale of 0 to 4, with 0 indicating no gross lesions and 4 representing the most severe lesions.[17][18][19]

  • Body Weight Gain: Individual bird weights are recorded at the beginning of the treatment period and at the end of the experiment to calculate the average weight gain.

  • Feed Conversion Ratio (FCR): The total feed consumed by each group is recorded, and the FCR is calculated as the ratio of feed intake to weight gain.

  • Mortality Rate: The number of deaths in each group is recorded throughout the experiment.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between the different experimental groups.

Table 1: Effect of this compound on Performance Parameters in Broilers Challenged with Eimeria

GroupTreatmentMortality Rate (%)Average Body Weight Gain (g)Feed Conversion Ratio (FCR)
A (Negative Control) No Infection, No Drug0e.g., 500e.g., 1.50
B (Positive Control) Infection, No Druge.g., 20e.g., 350e.g., 2.10
C (this compound) Infection, this compound (125 ppm)e.g., 2e.g., 480e.g., 1.60

Table 2: Efficacy of this compound Based on Oocyst Shedding and Lesion Scores

GroupTreatmentMean Oocyst Count (OPG x 10³)Mean Lesion Score (0-4)
A (Negative Control) No Infection, No Drug00
B (Positive Control) Infection, No Druge.g., 266e.g., 3.5
C (this compound) Infection, this compound (125 ppm)e.g., 144e.g., 1.2

Note: The values in the tables are examples and will vary based on experimental conditions. Studies have shown that this compound can significantly reduce oocyst shedding and lesion scores compared to infected, untreated groups.[7][11][20]

References

Application Notes and Protocols for the Spectrophotometric Determination of Clopidol in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) is a coccidiostat primarily used in veterinary medicine to control parasitic infections in poultry. Its potential presence in water sources due to agricultural runoff is a concern for environmental monitoring. This document provides a detailed application note and protocol for the determination of this compound in water samples using UV-Vis spectrophotometry. The described method is adapted from established procedures for this compound analysis in other matrices, such as animal feed, and incorporates a solid-phase extraction (SPE) step for sample concentration and purification. This approach offers a cost-effective and accessible alternative to chromatographic techniques for routine screening purposes.

Principle

This method is based on the extraction and concentration of this compound from water samples using a solid-phase extraction (SPE) cartridge, followed by spectrophotometric quantification. This compound exhibits a characteristic absorption maximum in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of the eluted this compound solution is measured at its wavelength of maximum absorbance (λmax), and the concentration is determined by referencing a calibration curve prepared with known standards.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound based on literature data.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)267 nm[1]
Solvent for Spectrophotometric Measurement40% (v/v) Acetic Acid[1]

Experimental Protocols

Reagents and Materials
  • This compound standard (analytical grade)

  • Methanol (HPLC grade)

  • Acetic acid, glacial (analytical grade)

  • Ammonia solution (analytical grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges: Anion-exchange cartridges (e.g., Dowex 1-X8)

  • Alumina for column chromatography (optional, for highly contaminated samples)

  • Glass microfiber filters (0.45 µm)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • pH meter

  • Vortex mixer

  • SPE vacuum manifold

Preparation of Solutions
  • This compound Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with 40% (v/v) acetic acid to cover the desired concentration range for the calibration curve.

  • 40% (v/v) Acetic Acid: Carefully add 400 mL of glacial acetic acid to 600 mL of deionized water and mix well.

  • Methanolic Ammonia Solution: Prepare by mixing methanol and ammonia solution in a suitable ratio (e.g., 95:5 v/v).

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection and Filtration: Collect water samples in clean glass bottles. If the samples contain suspended solids, filter them through a 0.45 µm glass microfiber filter.

  • SPE Cartridge Conditioning: Condition the anion-exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Pass a known volume (e.g., 100-500 mL, depending on the expected concentration) of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of 40% (v/v) acetic acid into a clean collection tube. Ensure complete elution by passing the eluent slowly through the cartridge.

Spectrophotometric Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to 267 nm.

  • Blank Measurement: Use 40% (v/v) acetic acid as the blank and zero the instrument.

  • Calibration Curve: Measure the absorbance of each working standard solution at 267 nm. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the eluted sample solution.

  • Concentration Calculation: Determine the concentration of this compound in the eluate from the calibration curve. Calculate the final concentration in the original water sample using the following formula:

    Concentration in water (µg/L) = (Concentration from curve (µg/mL) * Elution volume (mL)) / Sample volume (L)

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Spectrophotometric Analysis sample_collection Water Sample Collection filtration Filtration (0.45 µm) sample_collection->filtration conditioning Cartridge Conditioning (Methanol, Water) filtration->conditioning loading Sample Loading conditioning->loading washing Washing (Water, Methanol) loading->washing elution Elution (40% Acetic Acid) washing->elution measurement Absorbance Measurement (λ = 267 nm) elution->measurement calculation Concentration Calculation measurement->calculation calibration Calibration Curve calibration->calculation result Final Concentration calculation->result

References

Application Note: Solid-Phase Extraction of Clopidol from Animal Feed Matrix

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Clopidol, a coccidiostat, from animal feed matrices. The described method is crucial for researchers, scientists, and quality control professionals in the fields of veterinary drug analysis and feed safety. The protocol outlines a robust procedure involving sample preparation, solid-phase extraction for cleanup and concentration, and subsequent analysis. This method is designed to achieve high recovery rates and low limits of detection, ensuring accurate quantification of this compound residues in complex feed samples.

Introduction

This compound (3,5-dichloro-2,6-dimethyl-4-pyridinol) is a pyridinone derivative widely used as a coccidiostat in poultry feed to prevent and control coccidiosis.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in animal-derived food products to ensure consumer safety. Therefore, sensitive and reliable analytical methods are required for the routine monitoring of this compound levels in animal feed. Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex sample matrices like animal feed, effectively removing interfering substances prior to chromatographic analysis. Several methods have been developed utilizing different extraction and cleanup strategies.[2][3][4] This protocol synthesizes these approaches to provide a comprehensive and effective methodology.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonia solution (sp. gr. 0.88)

  • Formic acid

  • Dimethylformamide (DMF)

  • Water (deionized or HPLC grade)

  • Solid-Phase Extraction (SPE) Cartridges: Alumina-basic or anion-exchange cartridges are recommended.[2][3][5]

  • Sample grinder or mill

  • Mechanical shaker

  • Centrifuge

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.22 µm)

Sample Preparation
  • Obtain a representative sample of the animal feed.

  • Grind the feed sample to a fine, homogeneous powder using a sample mill.

  • Accurately weigh approximately 10 g of the ground feed sample into a 50 mL centrifuge tube.

Extraction

Two primary extraction methods are presented below. The choice of method may depend on laboratory preference and available reagents.

Method A: Methanolic Ammonia Extraction [3]

  • To the 10 g feed sample, add 40 mL of a 95:5 (v/v) solution of methanol and ammonia.

  • Securely cap the tube and shake vigorously on a mechanical shaker for 60 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask for the SPE cleanup step.

Method B: Aqueous Dimethylformamide Extraction [2][6]

  • Moisten the 10 g feed sample with a small amount of water.

  • Add 20 mL of aqueous dimethylformamide.

  • Vortex the mixture for 1 minute, followed by mechanical shaking for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant for further processing.

Method C: Acidified Acetonitrile Extraction [4]

  • To the 10 g feed sample, add 20 mL of acetonitrile containing 1% formic acid.

  • Shake mechanically for 20 minutes.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • Collect the supernatant. Repeat the extraction on the residue and combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup

The following protocol is a general guideline using an alumina or anion-exchange cartridge.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent (without the sample matrix) through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load 5-10 mL of the feed extract supernatant onto the conditioned SPE cartridge. Maintain a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 80% methanol to remove interfering substances.[3]

  • Elution: Elute the retained this compound from the cartridge using 10 mL of 40% acetic acid or another suitable elution solvent.[3] Collect the eluate in a clean collection tube.

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 1 mL of the mobile phase used for the subsequent chromatographic analysis. Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).

Data Presentation

The following table summarizes the performance data for this compound analysis in feed matrices from various studies.

ParameterFeed MatrixExtraction MethodCleanupAnalytical MethodRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
RecoveryPoultry FeedAqueous DimethylformamideAlumina-basic SPELC-UV98--[2][6]
LODPoultry FeedAqueous DimethylformamideAlumina-basic SPELC-UV-2.5-[2][6]
RecoveryChicken FeedAcetonitrile with 1% Formic AcidDispersive SPE (PSA and C18)HPLC67.2 - 107.2--[4]
LODChicken FeedAcetonitrile with 1% Formic AcidDispersive SPE (PSA and C18)HPLC0.2 - 0.3-[4]
RecoveryPoultry ProductsAcetonitrileLC-18 and Ion Exchange SPE-55.38 - 132.44--[6]
LODPoultry ProductsAcetonitrileLC-18 and Ion Exchange SPE--0.00050.002[6]

Visualizations

SPE_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Extraction 2. Extraction cluster_SPE 3. Solid-Phase Extraction cluster_PostElution 4. Post-Elution SamplePrep Sample Preparation Grinding Grind Feed Sample Weighing Weigh 10g of Sample Grinding->Weighing Extraction Extraction AddSolvent Add Extraction Solvent (e.g., Methanolic Ammonia) Shake Mechanical Shaking AddSolvent->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction Conditioning Condition SPE Cartridge Loading Load Sample Extract Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute this compound Washing->Elution PostElution Post-Elution Processing Evaporation Evaporate to Dryness Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration Analysis Analysis (HPLC-UV or LC-MS/MS) Filtration->Analysis

References

Application Notes and Protocols for the Determination of Clopidol in Chicken Muscle by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) is a coccidiostat widely used in the poultry industry to prevent and control coccidiosis. Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in edible tissues to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in poultry products. This document provides detailed application notes and protocols for the determination of this compound in chicken muscle using gas chromatography-mass spectrometry (GC-MS), a robust and highly specific analytical technique. The methodology described herein involves solvent extraction, solid-phase extraction (SPE) cleanup, derivatization, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode.

Quantitative Data Summary

The following tables summarize the quantitative data from method validation studies for the determination of this compound in chicken muscle by GC-MS.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range5.0 - 500 µg/L[1]
Correlation Coefficient (r²)> 0.998[1]
Limit of Detection (LOD)0.5 µg/kg (or 0.5 ng/g)[1][2]
Limit of Quantification (LOQ)1.0 µg/kg (or 1.0 ng/g)[2]

Table 2: Recovery and Precision Data

Fortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
1> 65%< 15%[2]
577.0%< 6.9%[1]
10> 65%< 15%[2]
1084.5%< 6.9%[1]
2089.4%< 6.9%[1]
100> 65%< 15%[2]

Experimental Protocols

Sample Preparation

This protocol outlines the extraction and cleanup of this compound from chicken muscle tissue.

Materials and Reagents:

  • Chicken muscle tissue

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Basic alumina for column chromatography

  • Homogenizer

  • Centrifuge and centrifuge tubes

  • Glass column (15 mm i.d. x 300 mm)

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenization: Weigh 5 g of minced chicken muscle into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile to the tube. Homogenize the sample for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the acetonitrile supernatant into a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-4) with another 20 mL of acetonitrile. Combine the supernatants.

  • Concentration: Evaporate the combined acetonitrile extract to approximately 5 mL using a rotary evaporator at 50°C.[2]

  • Cleanup Column Preparation: Prepare a glass column by packing it with 10 mm of anhydrous sodium sulfate, followed by 50 mm of basic alumina, and finally topping with another 10 mm of anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE): Apply the concentrated extract to the prepared alumina column.

  • Elution: Elute the column with 20 mL of methanol and collect the eluate.[2]

  • Final Concentration: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 50°C. The resulting residue is ready for derivatization.

Derivatization

This compound requires derivatization to increase its volatility for GC analysis. This is achieved by converting the hydroxyl group to a trimethylsilyl (TMS) ether.

Materials and Reagents:

  • Sylon BFT (N,O-bis(trimethylsilyl)trifluoroacetamide + 1% trimethylchlorosilane)

  • Toluene or Hexane (anhydrous)

  • Heating block or water bath

Procedure:

  • Reagent Addition: To the dry residue from the sample preparation step, add 100 µL of hexane and 100 µL of Sylon BFT.[2]

  • Reaction: Tightly cap the vial and heat at 60-80°C for 60 minutes.[1][2]

  • Dilution: After cooling to room temperature, add 800 µL of hexane and vortex vigorously.[2] The sample is now ready for GC-MS analysis.

GC-MS Analysis

This section provides the instrumental parameters for the analysis of the derivatized this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

GC-MS Parameters:

ParameterSetting
Gas Chromatograph
GC ColumnHP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature200°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature70°C, hold for 2 min
Ramp 125°C/min to 195°C
Ramp 210°C/min to 210°C
Ramp 330°C/min to 280°C, hold for 2 min
Mass Spectrometer
Transfer Line Temperature280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Quantifier Ion248
Qualifier Ions191, 263, 265[2] or 212, 214, 263[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the method validation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_derivatization Derivatization cluster_analysis Analysis sample Chicken Muscle Sample (5g) homogenize Homogenize with Acetonitrile sample->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 extract Collect Supernatant centrifuge1->extract concentrate1 Evaporate to ~5 mL extract->concentrate1 spe_column Alumina SPE Column concentrate1->spe_column Apply Extract elute Elute with Methanol spe_column->elute concentrate2 Evaporate to Dryness elute->concentrate2 add_reagent Add Sylon BFT & Hexane concentrate2->add_reagent Dry Residue heat Heat at 60-80°C for 60 min add_reagent->heat dilute Dilute with Hexane heat->dilute gcms GC-MS Analysis (SIM Mode) dilute->gcms Inject Sample data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for this compound detection by GC-MS.

validation_workflow cluster_method Method Development cluster_validation Method Validation Parameters cluster_acceptance Acceptance dev Develop Analytical Method specificity Specificity dev->specificity linearity Linearity & Range dev->linearity lod_loq LOD & LOQ dev->lod_loq accuracy Accuracy (Recovery) dev->accuracy precision Precision (Repeatability & Intermediate) dev->precision robustness Robustness dev->robustness criteria Meet Acceptance Criteria? specificity->criteria linearity->criteria lod_loq->criteria accuracy->criteria precision->criteria robustness->criteria yes Method Validated criteria->yes Yes no Method Optimization criteria->no No no->dev

Caption: Logical workflow for analytical method validation.

References

Application Note: A Sensitive Bioassay for Quantifying Clopidol Activity Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the global poultry industry by causing intestinal lesions, poor nutrient absorption, and increased mortality.[1][2] Clopidol (3,5-Dichloro-2,6-dimethyl-4-pyridinol) is a synthetic pyridinol compound widely used as a feed additive to prevent and control coccidiosis in chickens.[3][4] It is a coccidiostat that is particularly effective against the early stages of the parasite's life cycle.[1][5] The primary mechanism of action for this compound is the inhibition of mitochondrial energy production in the parasite's sporozoite and trophozoite stages, thereby arresting their development.[1][5]

Developing sensitive and reproducible bioassays is crucial for screening new anticoccidial compounds, monitoring for drug resistance, and performing quality control. This application note provides a detailed protocol for a sensitive in vitro bioassay to quantify the activity of this compound against Eimeria tenella, one of the most pathogenic species affecting chickens. The assay utilizes an established cell culture system and measures the inhibition of parasite proliferation via quantitative Polymerase Chain Reaction (qPCR), offering a high-throughput and quantitative alternative to in vivo studies.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound exerts its coccidiostatic effect by targeting the parasite's energy metabolism. It disrupts the mitochondrial electron transport chain, a critical pathway for ATP synthesis.[1][4] This inhibition of respiration effectively halts the development of the energy-dependent early parasitic stages, specifically the sporozoites and trophozoites, within the host's intestinal cells.[3][5] While the precise binding site is not fully elucidated, it is understood to interfere with electron transport, likely at a site near cytochrome b, similar to quinolone coccidiostats.[1]

cluster_Mitochondrion Eimeria Mitochondrion cluster_Result Metabolic Consequence ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- Block ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Inhibited This compound This compound Inhibition This compound->Inhibition Development_Arrest Sporozoite/Trophozoite Development Arrest ATP_Depletion->Development_Arrest

Caption: this compound's proposed mechanism of action in Eimeria.

Experimental Workflow

The bioassay follows a structured workflow, beginning with the culture of host cells and preparation of parasites. The host cells are then infected and treated with varying concentrations of this compound. Finally, the parasite load is quantified using qPCR to determine the inhibitory effect of the compound.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis A 1. Culture Host Cells (e.g., MDBK) C 3. Seed Host Cells in 24-well plates A->C B 2. Prepare Sporozoites (Excystation of Oocysts) D 4. Infect Cells with Sporozoites B->D C->D E 5. Treat with this compound (Dose-Response) D->E F 6. Incubate (e.g., 48-68 hours) E->F G 7. Harvest & Extract Genomic DNA F->G H 8. Perform qPCR (Parasite & Host Genes) G->H I 9. Calculate IC50 Value H->I

References

Application Notes and Protocols for the Use of Clopidol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clopidol (3,5-dichloro-2,6-dimethyl-4-pyridinol) is a pyridinone derivative employed as a coccidiostat in the poultry industry to prevent and control coccidiosis.[1] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in edible tissues to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring this compound residues in food products of animal origin.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS). These methods are critical for the quantitative determination of this compound in diverse matrices such as poultry muscle, liver, kidney, and eggs.

Data Presentation: Quantitative Method Performance

The following tables summarize the performance characteristics of various chromatographic methods for the determination of this compound, providing a comparative overview for researchers to select the most appropriate method for their specific needs.

Table 1: Liquid Chromatography Methods

ParameterHPLC-UV[2]LC-MS/MS[3]UPLC-MS/MS[4]
Linearity Range 0.010 - 2.0 mg/kg1 - 40 µg/kgNot Specified
Recovery (%) 86.0 - 97.655.38 - 132.4491.6 - 97.3
Limit of Detection (LOD) 0.005 mg/kg0.5 µg/kg0.1 µg/kg
Limit of Quantification (LOQ) Not Specified2.0 µg/kg0.010 mg/kg
Intra-day RSD (%) 2.14 - 9.42< 9.54< 10.1
Inter-day RSD (%) Not Specified< 15.27Not Specified
Matrix Chicken Muscle, Egg, Liver, KidneyPoultry ProductsChicken Muscle, Liver, Kidney

Table 2: Gas Chromatography-Mass Spectrometry (GC/MS) Method

ParameterGC/MS[5]
Fortification Levels 1, 10, and 100 ng/g
Recovery (%) > 65
Relative Standard Deviation (%) < 15
Limit of Detection (LOD) ~ 0.5 ng/g
Limit of Quantification (LOQ) ~ 1 ng/g
Matrix Chicken Muscle

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods published in peer-reviewed journals.

Protocol 1: Determination of this compound in Poultry Tissues by HPLC-UV

This protocol is adapted from the method described by Pang et al. (2001).[2]

1. Scope: This method is suitable for the quantitative determination of this compound in chicken muscle, egg, liver, and kidney.

2. Principle: this compound is extracted from the tissue sample with acetonitrile. The extract is then purified using a two-step solid-phase extraction (SPE) process involving an alumina column followed by an anion exchange column. The purified extract is analyzed by reversed-phase HPLC with UV detection at 270 nm.

3. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Alumina, neutral, 100-200 mesh

  • Anion exchange resin

  • SPE columns

4. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • UV-Vis detector

  • Analytical balance

  • Centrifuge

  • Homogenizer

  • Solid-Phase Extraction (SPE) manifold

5. Sample Preparation:

  • Weigh 5 g of homogenized tissue sample into a centrifuge tube.
  • Add 20 mL of acetonitrile and homogenize for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the residue with another 20 mL of acetonitrile.
  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

6. Solid-Phase Extraction (SPE) Cleanup:

  • Alumina Column:
  • Pack a SPE column with 2 g of neutral alumina.
  • Condition the column with 10 mL of acetonitrile.
  • Dissolve the dried extract from step 5.6 in 2 mL of acetonitrile and load it onto the column.
  • Wash the column with 5 mL of acetonitrile.
  • Elute the analyte with 10 mL of acetonitrile.
  • Anion Exchange Column:
  • Condition an anion exchange SPE column with 5 mL of methanol followed by 5 mL of acetonitrile.
  • Load the eluate from the alumina column (step 6.1.5) onto the anion exchange column.
  • Wash the column with 10 mL of acetonitrile.
  • Elute this compound with a suitable solvent (specifics to be optimized based on the resin used).
  • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase for HPLC analysis.

7. Chromatographic Conditions:

  • Column: µBondapak C18 (30 cm x 3.9 mm, 10 µm) or equivalent[2]

  • Mobile Phase: Acetonitrile:Water (20:80, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 270 nm[2][6]

8. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 2: Determination of this compound in Poultry Products by LC-MS/MS

This protocol is based on the method described by Yang et al. (2009).[3]

1. Scope: This method is suitable for the determination and confirmation of this compound residues in various poultry products.

2. Principle: this compound is extracted from the sample with methanol and subjected to a liquid-liquid cleanup with n-hexane. Further cleanup is performed using a C18 and an ion exchange solid-phase extraction (SPE) column. The final extract is analyzed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

3. Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • LC-18 SPE columns

  • Ion exchange SPE columns

4. Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Homogenizer

  • SPE manifold

5. Sample Preparation:

  • Homogenize the poultry product sample.
  • Extract a representative portion of the sample with methanol.[3]
  • Perform a liquid-liquid extraction of the methanol extract with n-hexane to remove fats.[3]
  • Discard the n-hexane layer.

6. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the methanol extract through an LC-18 SPE column.[3]
  • Further purify the eluate using an ion exchange SPE column.[3]
  • Evaporate the final eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.

7. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: To be optimized, typically a gradient of acetonitrile or methanol and water with a modifier like formic acid.

  • Flow Rate: To be optimized based on the column dimensions.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for this compound for quantification and confirmation.

8. Quantification:

  • Use matrix-matched calibration standards to compensate for matrix effects.[3]

  • Construct a calibration curve and determine the concentration of this compound in the sample.

Protocol 3: Determination of this compound in Chicken Muscle by GC/MS

This protocol is based on the method described by an application note on the determination of residual this compound.[5]

1. Scope: This method is suitable for the sensitive and reproducible qualitative and quantitative analysis of this compound residue in chicken muscle.

2. Principle: this compound is extracted from chicken muscle with acetonitrile. The extract is cleaned up using a basic alumina column. The residue is then derivatized with a silylating agent to form a trimethylsilyl (TMS) derivative, which is more volatile and suitable for GC analysis. The derivatized this compound is then analyzed by GC/MS in the selected-ion monitoring (SIM) mode.

3. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (GC grade)

  • Methanol (GC grade)

  • Hexane (GC grade)

  • Basic alumina

  • Derivatizing agent: Sylon BFT™ (or equivalent silylating agent)[5]

4. Instrumentation:

  • Gas Chromatograph (GC) with a mass selective detector (MSD)

  • Analytical balance

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Heating block or water bath

5. Sample Preparation and Cleanup:

  • Extract this compound from the chicken muscle sample with acetonitrile.[5]
  • Evaporate the extract to approximately 5 mL.[5]
  • Centrifuge the concentrated solution.
  • Apply the supernatant to a glass column filled with basic alumina.[5]
  • Elute the column with methanol.[5]
  • Evaporate the methanol eluate to dryness.[5]

6. Derivatization:

  • To the dried residue, add 100 µL of hexane and 100 µL of Sylon BFT™.[5]
  • Heat the mixture at 60°C for 60 minutes to produce the TMS derivative.[5]
  • After cooling, add 800 µL of hexane and mix vigorously.[5]

7. GC/MS Conditions:

  • GC Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Injector Temperature: To be optimized.

  • Oven Temperature Program: To be optimized to ensure good separation.

  • Carrier Gas: Helium.

  • MS Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for TMS derivative): m/z 191, 248, 263, and 265. The ion at m/z 248 is typically used for quantification.[5]

8. Quantification:

  • Prepare calibration standards of derivatized this compound.

  • Construct a calibration curve based on the peak area of the quantification ion (m/z 248).

  • Confirm the identity of this compound using the ratios of the qualifying ions.[5]

Visualizations

The following diagrams illustrate the logical workflows of the described analytical protocols.

Clopidol_HPLC_UV_Workflow cluster_extraction Extraction Cycle (Repeat) start Homogenized Tissue Sample extraction Acetonitrile Extraction start->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection supernatant_collection->extraction Residue evaporation1 Evaporate to Dryness supernatant_collection->evaporation1 Combined Supernatants spe_alumina SPE Cleanup (Alumina) evaporation1->spe_alumina spe_ion_exchange SPE Cleanup (Anion Exchange) spe_alumina->spe_ion_exchange evaporation2 Evaporate to Dryness spe_ion_exchange->evaporation2 reconstitution Reconstitute in Mobile Phase evaporation2->reconstitution hplc_analysis HPLC-UV Analysis (270 nm) reconstitution->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Workflow for this compound Analysis by HPLC-UV.

Clopidol_LC_MSMS_Workflow start Homogenized Poultry Sample extraction Methanol Extraction start->extraction l_l_cleanup Liquid-Liquid Cleanup (n-Hexane) extraction->l_l_cleanup spe_c18 SPE Cleanup (C18) l_l_cleanup->spe_c18 Aqueous Layer spe_ion_exchange SPE Cleanup (Ion Exchange) spe_c18->spe_ion_exchange evaporation Evaporate & Reconstitute spe_ion_exchange->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis quantification Quantification (Matrix-Matched) lcms_analysis->quantification

Caption: Workflow for this compound Analysis by LC-MS/MS.

Clopidol_GC_MS_Workflow start Chicken Muscle Sample extraction Acetonitrile Extraction start->extraction concentration Concentrate Extract extraction->concentration cleanup Alumina Column Cleanup concentration->cleanup evaporation Evaporate to Dryness cleanup->evaporation derivatization TMS Derivatization (60°C) evaporation->derivatization gcms_analysis GC/MS Analysis (SIM Mode) derivatization->gcms_analysis quantification Quantification & Confirmation gcms_analysis->quantification

Caption: Workflow for this compound Analysis by GC/MS.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clopidol Solubility Issues in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Clopidol in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main solubility characteristics of this compound?

A1: this compound is a crystalline solid that is practically insoluble in water.[1][2] It exhibits slight solubility in organic solvents such as Dimethyl sulfoxide (DMSO), methanol, and ethanol.[3][4] Notably, this compound is soluble in 0.1 M sodium hydroxide (NaOH), a property that can be leveraged for creating stock solutions.[5]

Q2: Which solvent is recommended for preparing this compound stock solutions for in vitro assays?

A2: DMSO is a commonly used solvent for preparing stock solutions of water-insoluble compounds like this compound for in vitro assays.[6] However, due to its potential for cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally at or below 0.1%, and generally not exceeding 1%.[2][7] For higher concentrations of this compound, 0.1 M NaOH can be used, but the pH of the final solution must be adjusted and neutralized before adding it to cell cultures.[5]

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution in aqueous media is a common issue.[8] To address this, you can try the following:

  • Pre-warm the media: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain solubility.

  • Increase the dilution factor: Prepare a more diluted stock solution in DMSO to lower the final concentration of this compound when added to the medium.[8]

  • Gentle mixing: Add the stock solution dropwise to the medium while gently swirling to facilitate dispersion.[9]

  • Sonication: Briefly sonicating the final solution may help to redissolve fine precipitates.[5]

Q4: What is the mechanism of action of this compound?

A4: this compound acts as an antiprotozoal agent by inhibiting mitochondrial energy production.[10][11] Specifically, it disrupts the electron transport chain in the mitochondria of parasites, which is crucial for ATP synthesis.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. The concentration is too high for DMSO's limited solubility for this compound.Try gentle warming of the solution to 37°C and brief sonication.[5] If it still doesn't dissolve, consider preparing a less concentrated stock solution. Alternatively, for higher stock concentrations, consider using 0.1 M NaOH as the solvent, followed by careful pH neutralization.[5]
A precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. The aqueous environment of the medium causes the hydrophobic this compound to come out of solution. This is especially common with high concentrations of the stock solution.Lower the final concentration of this compound in your assay. Prepare a more dilute stock solution in DMSO. Add the stock solution to pre-warmed (37°C) media while gently vortexing.[8][9]
Cells in the control group (treated with vehicle only) are showing signs of toxicity. The concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity.Determine the maximum tolerable concentration of your solvent for your specific cell line. It is recommended to keep the final DMSO concentration at or below 0.1%.[2][7] Always include a vehicle-only control in your experiments.
Inconsistent results between experiments. Variability in the preparation of the this compound solution, leading to different effective concentrations. Precipitation of the compound after dilution.Prepare fresh stock solutions for each experiment. Ensure the compound is fully dissolved before use. Visually inspect for any precipitation before adding the solution to your cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Concentration & Conditions Reference
WaterInsoluble/Practically Insoluble-[1][2]
DMSOSlightly Soluble< 1 mg/mL[5]
0.1 M NaOHSoluble26 mg/mL (with ultrasonication and pH adjustment to 3)[5]
MethanolSlightly Soluble-[3][4]
EthanolSlightly Soluble-[3][4]
4-MethylpyridineSoluble3 mg/mL (warmed with 50°C water bath)[14]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

Solvent Recommended Maximum Concentration in Media Notes Reference
DMSO≤ 0.1% (ideal), up to 1% (cell line dependent)Cytotoxicity increases with concentration and exposure time. Always include a vehicle control.[2][7]
EthanolCell line dependent, generally kept lowCan have immunosuppressive effects.[15]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (MW: 192.04 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 1.92 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound is not fully dissolved, briefly warm the tube to 37°C and sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution using NaOH

  • Materials:

    • This compound

    • 0.1 M NaOH

    • 1 M HCl (for pH adjustment)

    • Sterile conical tubes

    • pH meter or pH strips

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound and place it in a sterile conical tube.

    • Add the calculated volume of 0.1 M NaOH to achieve the target concentration (e.g., 26 mg/mL).

    • Place the tube on a magnetic stirrer and stir until the this compound is completely dissolved. Sonication can be used to expedite this process.

    • Carefully adjust the pH of the solution to ~7.0-7.4 by slowly adding 1 M HCl dropwise while continuously monitoring the pH. This step is critical to avoid precipitating the this compound and to ensure the solution is not harmful to the cells.

    • Filter-sterilize the final solution using a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C.

Mandatory Visualizations

Caption: Workflow for preparing and using this compound in in vitro experiments.

Clopidol_MoA This compound's Mechanism of Action cluster_mito Mitochondrion cluster_effect Result etc Electron Transport Chain (ETC) (Complexes I-IV) protons Proton Gradient etc->protons Pumps H+ no_protons Reduced Proton Gradient atp_synthase ATP Synthase (Complex V) atp ATP Production atp_synthase->atp Synthesizes protons->atp_synthase This compound This compound This compound->inhibition inhibition->etc Inhibits Electron Flow no_atp Decreased ATP Production no_protons->no_atp cell_death Parasite Cell Death no_atp->cell_death

Caption: this compound inhibits the mitochondrial electron transport chain.

References

Technical Support Center: Stability of Clopidol in Poultry Feed

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of Clopidol in poultry feed matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in poultry feed?

A1: The stability of this compound in poultry feed can be influenced by several factors, including:

  • Temperature: High temperatures during storage or feed processing (like pelleting) can accelerate degradation.

  • Humidity: Moisture content in the feed can promote hydrolytic degradation of this compound.

  • Light: Exposure to direct sunlight or UV light may cause photodegradation.[1]

  • pH: The pH of the feed matrix can influence the stability of this compound.

  • Interactions with other feed components: Ingredients such as minerals, fats, and choline chloride can potentially interact with this compound and affect its stability.

Q2: What is a stability-indicating analytical method and why is it important for this compound analysis?

A2: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, process impurities, excipients, or other components in the sample matrix. It is crucial for stability studies to ensure that the decrease in the concentration of the active drug is accurately measured and not masked by the presence of other substances.

Q3: What are the recommended analytical techniques for determining this compound in poultry feed?

A3: The most common and recommended analytical techniques are Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][3] HPLC-UV is a robust and widely used method for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low levels of residues and for confirmatory analysis.[2][4]

Q4: What are the typical storage conditions for conducting a stability study of this compound in medicated feed?

A4: Stability studies for medicated feed should be designed to cover the expected storage conditions. According to VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines, the following conditions are typically recommended for long-term and accelerated stability testing.[5]

Study TypeStorage ConditionsDuration
Long-term25°C ± 2°C / 60% RH ± 5% RHMinimum of 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RHMinimum of 6 months

RH = Relative Humidity

Q5: Are there any known degradation products of this compound in feed?

A5: While the primary metabolite of this compound in broiler chickens has been identified as 3,5-dichloro-2-hydroxymethyl-6-methylpyridin-4-ol, specific degradation products within the feed matrix under various stress conditions are not extensively documented in publicly available literature.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradation products and to develop a stability-indicating method.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Feed Samples
Potential Cause Troubleshooting Step
Incomplete Extraction - Ensure the feed sample is finely ground and homogenized for uniform extraction.[2] - Verify that the extraction solvent is appropriate. Methanol and acetonitrile are commonly used.[2][4] - Increase the extraction time or use a more vigorous extraction technique (e.g., sonication, mechanical shaking).[2]
Matrix Effects - The complex poultry feed matrix can interfere with extraction.[7] - Implement a clean-up step using Solid Phase Extraction (SPE) with alumina or ion-exchange columns to remove interfering substances.[3][4]
Degradation During Sample Preparation - Minimize exposure of the sample and extracts to high temperatures and direct light. - Analyze the samples as quickly as possible after extraction.
Improper pH of Extraction Solvent - The pKa of this compound is approximately 5.5.[7] Adjusting the pH of the extraction solvent may improve extraction efficiency.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step
Column Contamination - Flush the column with a strong solvent. - Use a guard column to protect the analytical column from strongly retained matrix components.
Incompatible Sample Solvent - Ensure the final sample extract is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than the mobile phase.
Column Overload - Dilute the sample extract and re-inject.
Secondary Interactions - Adjust the pH of the mobile phase to suppress the ionization of this compound. An acidic mobile phase is often used.[3]
Column Degradation - Replace the analytical column if performance does not improve after cleaning.
Issue 3: Inconsistent or Drifting Retention Times
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuations in Column Temperature - Use a column oven to maintain a constant and stable column temperature.
Pump Malfunction or Leaks - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Column Equilibration - Ensure the column is adequately equilibrated with the mobile phase before starting the analysis sequence.

Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Poultry Feed for HPLC-UV Analysis

This protocol is a generalized procedure based on common methods.[2][3]

  • Sample Preparation:

    • Grind a representative sample of the poultry feed to a fine powder (e.g., to pass through a 1 mm sieve).

    • Weigh 10 g of the homogenized feed sample into a 250 mL Erlenmeyer flask.

  • Extraction:

    • Add 100 mL of methanol to the flask.

    • Shake mechanically for 1 hour.

    • Allow the solid particles to settle or centrifuge the mixture.

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be required.

    • Condition an alumina SPE cartridge with methanol.

    • Load an aliquot of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute the this compound with an appropriate elution solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Method Parameters for this compound Quantification

The following table summarizes typical HPLC-UV parameters for the analysis of this compound in poultry feed.[2][3]

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01 M Acetate Buffer (pH 4.6)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or 25°C
Detection Wavelength 265 nm
Quantification External standard calibration curve

Method Validation Performance Characteristics

The following table presents typical performance characteristics for a validated HPLC-UV method for this compound in poultry feed.[2]

ParameterTypical Value
Linearity (Concentration Range) 5 - 150 mg/kg
Correlation Coefficient (r²) > 0.99
Mean Recovery 98%
Relative Standard Deviation (RSD) 5%
Limit of Detection (LOD) 2.5 mg/kg
Limit of Quantification (LOQ) 5.0 mg/kg

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Start Start: Medicated Feed Batches Homogenize Homogenize Feed Start->Homogenize Package Package in Commercial Containers Homogenize->Package LongTerm Long-Term 25°C / 60% RH Package->LongTerm Accelerated Accelerated 40°C / 75% RH Package->Accelerated Sampling Sample at Time Points (0, 3, 6, 9, 12 months) LongTerm->Sampling Accelerated->Sampling Extraction Extract this compound Sampling->Extraction HPLC HPLC-UV/MS Analysis Extraction->HPLC Quantify Quantify this compound & Degradants HPLC->Quantify Assess Assess Physical Characteristics Quantify->Assess Report Generate Stability Report & Determine Shelf-Life Assess->Report

Caption: Workflow for a this compound stability study in poultry feed.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_matrix Matrix Effects cluster_degradation Degradation Problem Low Recovery of this compound Incomplete_Extraction Incomplete Extraction? Problem->Incomplete_Extraction Matrix_Interference Matrix Interference? Problem->Matrix_Interference Sample_Degradation Degradation during Prep? Problem->Sample_Degradation Check_Grinding Verify Grinding & Homogenization Incomplete_Extraction->Check_Grinding Optimize_Extraction Optimize Extraction Time/Method Incomplete_Extraction->Optimize_Extraction Solution Improved Recovery Check_Grinding->Solution Optimize_Extraction->Solution Implement_Cleanup Implement SPE Clean-up Matrix_Interference->Implement_Cleanup Implement_Cleanup->Solution Control_Conditions Control Temp & Light Exposure Sample_Degradation->Control_Conditions Control_Conditions->Solution

Caption: Troubleshooting logic for low this compound recovery.

References

Troubleshooting common issues in Clopidol residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analysis of Clopidol residues in various matrices. The information is intended for researchers, scientists, and professionals in drug development and food safety.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Q1: I am experiencing low recovery of this compound from poultry muscle tissue. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:

  • Inefficient Extraction: The choice of extraction solvent and method is critical.

    • Solution: Acetonitrile is a commonly used and effective solvent for extracting this compound from chicken tissues.[1][2][3] Ensure thorough homogenization of the tissue with the solvent. Methods like shaking and centrifugation are often employed.[4] For complex matrices, a double extraction process may improve recovery.

  • Matrix Effects: The sample matrix can interfere with the extraction process.

    • Solution: Employ a robust clean-up procedure after extraction. Solid-Phase Extraction (SPE) using alumina and/or anion exchange resins is a common and effective technique to remove interfering substances from the extract before chromatographic analysis.[1][3][5]

  • Improper pH: The pH of the extraction solvent can influence the recovery of this compound.

    • Solution: While many methods use neutral acetonitrile, some protocols might benefit from slight pH adjustments. Refer to validated methods for specific pH requirements if you continue to experience low recovery. A previously reported method utilized methanolic ammonia for extraction from animal feeds.[5]

Q2: My extracts from chicken liver samples are very dirty and causing issues with my chromatography. How can I improve the clean-up?

A2: Liver is a complex matrix with high fat and protein content, often leading to "dirty" extracts.

  • Enhanced Clean-up: A multi-step clean-up is often necessary for liver samples.

    • Solution: A sequential clean-up using different SPE cartridges can be effective. For instance, passing the extract through an alumina column followed by an anion exchange resin can significantly reduce matrix interferences.[1][3]

  • Precipitation of Proteins: High protein content can be problematic.

    • Solution: Ensure your extraction solvent (e.g., acetonitrile) is effectively precipitating the proteins. After adding the solvent and homogenizing, proper centrifugation is key to pelleting the precipitated proteins.

  • Fat Removal: Lipids can interfere with the analysis.

    • Solution: A preliminary extraction with a non-polar solvent like hexane can be used to remove fats. However, this step should be carefully validated to ensure no loss of this compound occurs, as some loss has been previously reported with this procedure.[5]

Chromatographic Analysis

Q3: I am observing peak tailing for the this compound peak in my HPLC-UV analysis. What could be the cause?

A3: Peak tailing in HPLC is a common issue that can affect peak integration and quantification.

  • Column Contamination: Residual matrix components or strongly retained compounds can interact with the analyte.

    • Solution: Implement a more rigorous clean-up procedure for your samples.[6] Regularly flush the column with a strong solvent to remove contaminants.[7] Using a guard column can also help protect the analytical column from strongly retained matrix components.

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.

    • Solution: Ensure the mobile phase pH is appropriate to suppress silanol interactions. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mitigate this issue, but this is not suitable for LC-MS analysis.[8] Using a column with end-capping or a polar-embedded phase can also reduce tailing.

  • Column Degradation: The column itself may be degrading, especially if used with mobile phases of high or low pH.

    • Solution: Check the manufacturer's specifications for the pH stability of your column. If the column has been used extensively or under harsh conditions, it may need to be replaced.[8]

Q4: My retention times for this compound are shifting between injections. What should I check?

A4: Retention time shifts can compromise peak identification and reproducibility.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. If using a buffer, make sure it is fully dissolved and the pH is correctly adjusted.[6] Premixing the mobile phase components can sometimes improve consistency.[8]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially after a gradient run or when the system has been idle.

    • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned with the mobile phase.[8]

  • Pump Performance: Issues with the HPLC pump can lead to flow rate fluctuations.

    • Solution: Check for leaks in the pump and connections. Degas the mobile phase properly to prevent air bubbles from entering the pump heads.[9] If the problem persists, the pump seals or check valves may need replacement.[7]

Q5: I am seeing a high background signal or "noisy" baseline in my LC-MS/MS analysis. What are the potential sources?

A5: A noisy baseline can negatively impact the limit of detection and quantification.

  • Contaminated Mobile Phase or Solvents: Impurities in the solvents or additives can cause a high background.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[6] Prepare fresh mobile phases daily and filter them if necessary.

  • Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to baseline instability.

    • Solution: Improve the sample clean-up procedure to remove more of the matrix. Adjusting the chromatographic method to better separate this compound from interfering compounds can also help.

  • Mass Spectrometer Contamination: The ion source or other parts of the mass spectrometer can become contaminated over time.

    • Solution: Regularly clean the ion source according to the manufacturer's instructions.

Data Summary Tables

Table 1: Performance of a Validated LC-MS/MS Method for this compound in Chicken Tissues

TissueFortification Level (mg/kg)Recovery Rate (%)RSDr (%)RSDip (%)
Muscle0.7595 - 1090.5 - 5.71.5 - 8.3
Skin/Fat0.7595 - 1090.5 - 5.71.5 - 8.3
Liver1.095 - 1090.5 - 5.71.5 - 8.3
Kidney1.095 - 1090.5 - 5.71.5 - 8.3

Data adapted from a European Union Reference Laboratory report.[3] RSDr: Relative Standard Deviation for repeatability; RSDip: Relative Standard Deviation for intermediate precision.

Table 2: Collaborative Study Results for this compound Determination in Fortified Chicken Muscle by LC

Fortification Level (mg/kg)Average Recovery (%)RSDr (%)RSDR (%)
0.185.415.122.6
0.284.412.818.0
0.581.89.911.9
1.082.311.313.9
5.083.911.313.0

Data from a collaborative study involving 16 laboratories.[1] RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of this compound in Chicken Tissues

This protocol is based on a method evaluated by the European Union Reference Laboratory.[3]

  • Sample Homogenization: Weigh 2g of homogenized chicken tissue into a centrifuge tube.

  • Extraction: Add 5 mL of acetonitrile to the tube. Shake vigorously for 10 minutes.

  • Centrifugation: Centrifuge the sample for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 2.5 mL of the supernatant to a clean tube. Shake and centrifuge again.

  • Dilution: Transfer 100 µL of the acetonitrile layer, dilute it, and vortex. Further dilute an aliquot with a water/acetonitrile mixture.

  • Filtration: Filter the final extract through a 0.22 µm filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 column.

    • Detection: Triple quadrupole mass spectrometer (MS/MS).

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Quantification: Use matrix-matched standards for calibration.

Protocol 2: Sample Preparation and HPLC-UV Analysis of this compound in Chicken Muscle

This protocol is based on a method from a collaborative study.[1]

  • Extraction: Extract the test portion with acetonitrile.

  • Clean-up:

    • Pass the extract through an alumina solid-phase extraction (SPE) cartridge.

    • Further purify the eluate using an anion exchange resin SPE cartridge.

  • Analysis:

    • Chromatography: Reversed-phase liquid chromatography.

    • Detection: UV detector set at 270 nm.

    • Quantification: Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from certified reference standards.

Visual Diagrams

Experimental_Workflow_Clopidol_Analysis Experimental Workflow for this compound Residue Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Tissue Sample (e.g., Muscle, Liver) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 CleanUp SPE Clean-up (Alumina/Anion Exchange) Centrifugation1->CleanUp Evaporation Solvent Evaporation & Reconstitution CleanUp->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound analysis in tissues.

Troubleshooting_Logic Troubleshooting Logic for Common HPLC Issues cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Problems cluster_baseline Baseline Issues Problem Observed Problem RT_Shift Retention Time Shift Problem->RT_Shift Peak_Tailing Peak Tailing Problem->Peak_Tailing Noisy_Baseline Noisy Baseline Problem->Noisy_Baseline Check_Mobile_Phase Check Mobile Phase Prep & Composition RT_Shift->Check_Mobile_Phase Check_Equilibration Increase Column Equilibration Time RT_Shift->Check_Equilibration Check_Pump Inspect Pump for Leaks/Bubbles RT_Shift->Check_Pump Improve_Cleanup Improve Sample Clean-up Peak_Tailing->Improve_Cleanup Check_Column Check/Replace Column & Guard Column Peak_Tailing->Check_Column Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Use_MS_Grade Use High-Purity/MS-Grade Solvents Noisy_Baseline->Use_MS_Grade Clean_MS_Source Clean Mass Spec Source Noisy_Baseline->Clean_MS_Source Enhance_Cleanup Enhance Sample Clean-up Noisy_Baseline->Enhance_Cleanup

Caption: Troubleshooting common HPLC problems.

References

Technical Support Center: Optimizing Clopidol Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Clopidol in tissue samples. This resource is designed to assist researchers, scientists, and drug development professionals in improving the efficiency and reliability of their this compound extraction experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and quantitative data to guide your method development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from tissue samples?

A1: The most frequently cited and validated method for extracting this compound from tissue samples, particularly chicken tissue, involves extraction with acetonitrile followed by a cleanup step using solid-phase extraction (SPE).[1][2][3] This cleanup typically employs a combination of alumina and anion exchange columns to remove interfering substances from the tissue matrix.[1][2][3]

Q2: What kind of recovery rates can I expect for this compound extraction from tissues?

A2: Expected recovery rates for this compound can vary depending on the tissue type and the specific method employed. Generally, recovery rates range from 81.8% to 102.5%.[2][4] For example, a collaborative study using liquid chromatography for determination in chicken muscle reported average recoveries between 81.8% and 85.4%.[2][3] Another study utilizing radio-HPLC reported recovery rates of 89.5% to 102.5% across various tissues.[4]

Q3: Is this compound stable during sample storage and preparation?

A3: Yes, this compound is reported to be relatively stable in tissue matrices. Studies have shown that this compound is stable in poultry liver for at least two months when stored frozen at -20°C.[5] Another study confirmed that this compound remained stable for 14 days under frozen storage conditions (below -20°C) in liver, kidney, muscle, and fat tissues.[4]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in tissue samples?

A4: The limits of detection and quantification are dependent on the analytical instrumentation used. A liquid chromatography method has reported a limit of detection of 0.005 mg/kg in chicken tissues.[1] A validated LC-MS/MS method has an LOQ of 50 µg/kg for chicken liver, kidney, muscle, and skin/fat.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from tissue samples.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete extraction from the tissue homogenate.- Ensure thorough homogenization of the tissue sample.- Increase the extraction time or use a more vigorous shaking/vortexing method.- Consider using a higher ratio of extraction solvent (acetonitrile) to tissue.
Loss of analyte during the cleanup step.- Check the conditioning and equilibration of the SPE cartridges (alumina and anion exchange).- Ensure the elution solvent is appropriate and the volume is sufficient to completely elute the this compound.- For fatty tissues, a modified cleanup may be necessary to minimize loss. For instance, in fat samples, using only PSA for cleanup might yield better recovery than a combination of PSA, C18E, and GCB.[4]
Degradation of this compound.- While generally stable, ensure samples are stored properly at or below -20°C.[4][5]- Avoid excessively acidic conditions during extraction, as low pH can potentially lead to degradation.[6]
High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-elution of matrix components with this compound.- Optimize the SPE cleanup procedure to remove more interfering compounds. This may involve testing different sorbents or adding a washing step.- Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate this compound from matrix components.
Insufficient sample cleanup.- Employ a more rigorous cleanup method, such as the described dual-cartridge system of alumina and anion exchange SPE.[1][2][3]- For complex matrices, a QuEChERS-based approach with dispersive SPE (d-SPE) using sorbents like PSA (primary secondary amine) and C18 can be effective.[4]
Poor Reproducibility (High %RSD) Inconsistent sample homogenization.- Standardize the homogenization procedure to ensure uniformity across all samples.
Variability in the SPE cleanup procedure.- Ensure consistent conditioning, loading, washing, and elution steps for all samples.- Use an automated SPE system if available for higher precision.
Instrument variability.- Perform regular maintenance and calibration of the analytical instrument (e.g., HPLC, LC-MS/MS).- Use an internal standard to correct for variations in injection volume and instrument response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction.

Table 1: Recovery of this compound from Fortified Chicken Tissues

Tissue Type Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (%) Reference
Muscle0.1 - 5.081.8 - 85.49.9 - 22.6[2][3]
Muscle, Egg, Liver, Kidney0.010 - 2.086.0 - 97.62.14 - 9.42[1]
Liver, Kidney, Muscle, FatNot Specified89.5 - 102.5< 5.2[4]

Table 2: Method Performance for this compound in Incurred Chicken Muscle Samples

Concentration Range (mg/kg) Reproducibility RSD (%) Repeatability RSD (%) Reference
0.100 - 0.68712.6 - 19.83.1 - 8.5[2]

Experimental Protocols

Method 1: Liquid Chromatography with Solid-Phase Extraction Cleanup

This protocol is based on the AOAC Official Method for the determination of this compound in chicken tissues.[2][3]

  • Sample Preparation:

    • Homogenize a representative portion of the tissue sample.

    • Weigh 5 g of the homogenized tissue into a centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile to the centrifuge tube.

    • Homogenize for 1-2 minutes.

    • Centrifuge at a sufficient speed to separate the solids.

    • Collect the supernatant (the acetonitrile extract).

  • Cleanup - Alumina Column:

    • Condition an alumina SPE cartridge.

    • Pass the acetonitrile extract through the conditioned alumina cartridge.

    • Collect the eluate.

  • Cleanup - Anion Exchange Column:

    • Condition an anion exchange SPE cartridge.

    • Pass the eluate from the alumina column through the conditioned anion exchange cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the this compound from the cartridge using an appropriate solvent (e.g., 0.5% acetic acid in methanol).[7]

  • Final Preparation and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Analyze by liquid chromatography with UV detection at 270 nm.[2][3]

Method 2: QuEChERS-based Extraction for LC-MS/MS Analysis

This protocol is a general representation of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method that can be adapted for this compound analysis.

  • Sample Preparation:

    • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Extraction:

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed.

  • Cleanup (Dispersive SPE):

    • Take an aliquot of the supernatant.

    • Add to a d-SPE tube containing a cleanup sorbent mixture. For most tissues, a combination of PSA, C18, and MgSO₄ is effective. For fatty tissues, using only PSA may be preferable.[4]

    • Vortex for 30 seconds.

    • Centrifuge.

  • Final Preparation and Analysis:

    • Take the final extract, filter if necessary, and transfer to an autosampler vial.

    • Analyze by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis Homogenize Homogenize Tissue Sample Weigh Weigh Sample Homogenize->Weigh AddSolvent Add Acetonitrile Weigh->AddSolvent Shake Shake/Vortex AddSolvent->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 SPE_Condition Condition SPE Cartridge(s) Centrifuge1->SPE_Condition Load_Sample Load Extract SPE_Condition->Load_Sample Wash_SPE Wash Load_Sample->Wash_SPE Elute Elute this compound Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze LC-UV or LC-MS/MS Reconstitute->Analyze

Caption: Standard experimental workflow for this compound extraction from tissue samples.

troubleshooting_low_recovery Start Low this compound Recovery Observed Check_Extraction Is Extraction Complete? Start->Check_Extraction Improve_Extraction Action: - Increase extraction time - Use more solvent - Ensure thorough homogenization Check_Extraction->Improve_Extraction No Check_Cleanup Is Analyte Lost During Cleanup? Check_Extraction->Check_Cleanup Yes Improve_Extraction->Check_Extraction Optimize_Cleanup Action: - Verify SPE conditioning - Check elution solvent/volume - Modify cleanup for matrix Check_Cleanup->Optimize_Cleanup Yes Check_Degradation Is this compound Degrading? Check_Cleanup->Check_Degradation No Optimize_Cleanup->Check_Cleanup Improve_Stability Action: - Confirm proper sample storage - Avoid harsh pH conditions Check_Degradation->Improve_Stability Yes Solution Recovery Improved Check_Degradation->Solution No Improve_Stability->Check_Degradation

Caption: Troubleshooting logic for addressing low recovery of this compound.

References

Addressing matrix effects in LC-MS/MS analysis of Clopidol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Clopidol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: Why is this compound analysis susceptible to matrix effects?

A2: The analysis of this compound and its metabolites in biological matrices is prone to matrix effects for several reasons. Biological samples like plasma are complex, containing numerous endogenous components such as phospholipids, salts, and proteins that can interfere with the ionization process.[3] Furthermore, sample preparation techniques, if not optimized, can fail to adequately remove these interfering substances.

Q3: What are the common signs of matrix effects in my this compound analysis?

A3: Common indicators of matrix effects include:

  • Poor reproducibility between replicate injections.

  • Inaccurate results for quality control (QC) samples.

  • Non-linear calibration curves.

  • Significant variations in the internal standard (IS) peak area across different samples.[4]

  • Drifting retention times or distorted peak shapes.[1]

Q4: How can I quantitatively assess the matrix effect?

A4: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) to the peak area of the analyte in a neat solution at the same concentration.[5] The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q5: What is the role of an internal standard (IS) in mitigating matrix effects?

A5: An ideal internal standard, particularly a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4), co-elutes with the analyte and experiences similar matrix effects.[6] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by ion suppression or enhancement can be effectively compensated for, leading to more accurate and precise results.[7]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues related to matrix effects in this compound LC-MS/MS analysis.

Issue 1: High Variability in Peak Areas and Poor Reproducibility

Possible Cause: Inconsistent matrix effects due to insufficient sample cleanup or chromatographic separation.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The choice of sample preparation is critical.[3] Protein precipitation (PPT) is a common and fast method but may not remove all interfering phospholipids.[8] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[3][6]

  • Optimize Chromatography: Ensure that this compound and its internal standard are chromatographically separated from the bulk of matrix components.[9]

    • Increase Retention: Poor retention on a reversed-phase column can lead to co-elution with polar matrix components.[9] Adjust the mobile phase composition (e.g., lower organic content) or switch to a column with a different stationary phase (e.g., C18) to improve retention.[8]

    • Gradient Elution: Employ a gradient elution program to better separate the analyte from early-eluting, polar interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, switching to a SIL-IS like this compound-d3 or this compound-d4 is highly recommended.[6][8][10] This is the most effective way to compensate for unavoidable matrix effects.

Workflow for Troubleshooting Poor Reproducibility

G A Start: Poor Reproducibility Observed B Evaluate Sample Preparation Method A->B C Is it PPT? B->C Review D Switch to LLE or SPE C->D Yes E Optimize Chromatography C->E No (LLE/SPE) D->E F Increase Analyte Retention E->F Optimize G Implement Gradient Elution F->G H Use a SIL-IS (e.g., this compound-d4) G->H I Implement SIL-IS H->I Not in use K Re-evaluate Method H->K Already in use J Problem Resolved I->J K->B

Caption: Troubleshooting workflow for poor reproducibility.

Issue 2: Ion Suppression or Enhancement is Detected

Possible Cause: Co-elution of matrix components with the analyte of interest is affecting the ionization process in the MS source.

Troubleshooting Steps:

  • Identify the Source of Interference: Use a post-column infusion experiment to identify the retention time regions where matrix effects are most pronounced.[9][11]

    • Infuse a standard solution of this compound at a constant rate post-column.

    • Inject a blank, extracted matrix sample.

    • Dips in the baseline signal indicate regions of ion suppression, while peaks indicate enhancement.

  • Modify Chromatographic Conditions: Adjust the LC method to shift the retention time of this compound away from the regions of significant matrix effects identified in the post-column infusion experiment.

  • Improve Sample Cleanup: As detailed in Issue 1, enhance the sample preparation method to remove the interfering components. A comparison of different extraction methods can be highly informative.

Decision Tree for Mitigating Matrix Effects

G A Start: Matrix Effect (Suppression/Enhancement) Detected B Perform Post-Column Infusion Experiment A->B C Does Analyte Elute in Suppression Zone? B->C D Adjust LC Method to Shift Analyte Retention Time C->D Yes H Use SIL-IS to Compensate C->H No E Is Matrix Effect Still Present? D->E F Improve Sample Cleanup (e.g., LLE or SPE) E->F Yes G Problem Resolved E->G No F->G

Caption: Decision tree for mitigating observed matrix effects.

Experimental Protocols & Data

Sample Preparation Methodologies

Effective sample preparation is the first line of defense against matrix effects. Below are protocols for three common techniques.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound-d4).[12]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[13]

  • Liquid-Liquid Extraction (LLE):

    • To 400 µL of plasma, add the internal standard and 1.5 mL of an extraction solvent like methyl tert-butyl ether (MTBE).[13]

    • Vortex for 3 minutes.[13]

    • Centrifuge at 2,000 x g for 10 minutes.[13]

    • Transfer the organic layer (supernatant) to a clean tube.[13]

    • Evaporate the solvent to dryness and reconstitute in the mobile phase.[13]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C2 or C18) with methanol followed by water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate and reconstitute.

Quantitative Data on Method Performance

The choice of sample preparation can significantly impact recovery and the extent of the matrix effect.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Reference
Analyte Recovery Typically 85-100%81-95%85-105%[10][14]
Matrix Effect Can be significant if not optimizedGenerally lower than PPTOften the lowest among the three[6][14]
Processing Time FastModerateSlowestN/A
Cost LowLow-ModerateHighN/A

Note: Values are typical ranges and can vary based on the specific protocol and matrix.

Recommended LC-MS/MS Parameters

Here are starting parameters for a robust this compound analysis. Optimization will be required for your specific instrumentation.

Parameter Setting Reference
LC Column C8 or C18, e.g., Zorbax SB-C8[10]
Mobile Phase A 0.1% Formic Acid in Water[8][10]
Mobile Phase B Acetonitrile[8][10]
Flow Rate 0.4 - 1.0 mL/min[8][10]
Injection Volume 10-30 µL[10][13]
Ionization Mode Electrospray Ionization (ESI), Positive[10]
MS/MS Mode Multiple Reaction Monitoring (MRM)[10]
This compound Transition m/z 322.1 → 212.1[10]
This compound-d4 IS Transition m/z 326.1 → 216.1[8]

References

Technical Support Center: Enhancing Spectrophotometric Analysis of Clopidol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectrophotometric analysis of Clopidol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and enhancing the sensitivity of their analytical methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My standard UV spectrophotometric method for this compound lacks the required sensitivity. How can I enhance it?

A1: Standard UV spectrophotometry of this compound may offer limited sensitivity. To enhance it, consider the following approaches:

  • Derivative Spectrophotometry: This technique can help in resolving overlapping spectra and enhancing the signal of interest, which is particularly useful for samples with complex matrices. First, second, or third-derivative spectra can be utilized to quantify this compound with greater precision.[1]

  • Charge-Transfer (CT) Complexation: Reacting this compound with an electron acceptor (π-acceptor) like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can form a colored charge-transfer complex.[2][3] This complex exhibits strong absorbance in the visible region, significantly increasing the molar absorptivity and thus the sensitivity of the method.

  • Ion-Pair Formation: Clopidogrel can form ion-pair complexes with certain dyes, such as Tropaeolin OOO (Tpooo) or Cobalt thiocyanate (CTC).[4] These complexes are often extractable into an organic solvent, which not only concentrates the analyte but also shifts the absorbance to the visible region, away from potential interferences.

  • Oxidation-Coupling Reactions: this compound can undergo oxidation followed by a coupling reaction to produce a colored product with enhanced absorbance. For example, a method involving oxidation with N-bromosuccinimide followed by coupling with metol and sulphanilamide has been reported.[2]

Q2: I am observing poor reproducibility in my results when using a charge-transfer complexation method. What could be the cause?

A2: Poor reproducibility in charge-transfer complexation methods can stem from several factors:

  • Reaction Time and Temperature: The formation of the charge-transfer complex is often time and temperature-dependent.[5] Ensure that you are allowing sufficient time for the reaction to reach completion and that the temperature is controlled and consistent across all samples and standards.

  • Reagent Concentration: The concentration of the electron acceptor (e.g., DDQ) is critical. An insufficient amount may lead to incomplete complexation, while an excess can sometimes cause background interference.[3] It is crucial to optimize and precisely control the reagent concentration.

  • Solvent Polarity: The choice of solvent can significantly impact the stability and absorbance of the charge-transfer complex.[6] Ensure you are using the specified solvent and that its purity is consistent.

  • Stability of the Complex: The formed complex may not be stable over long periods.[4] It is essential to measure the absorbance within the time window where the complex is known to be stable. This should be determined during method development.

Q3: How do I deal with interference from excipients in my pharmaceutical formulation?

A3: Excipients are a common source of interference in the analysis of pharmaceutical formulations. Here are some strategies to mitigate their effect:

  • Derivative Spectrophotometry: As mentioned earlier, derivative spectrophotometry can effectively separate the spectral signal of this compound from that of interfering excipients.[7]

  • Extraction: For methods involving ion-pair or charge-transfer complex formation, extracting the complex into an organic solvent can leave many of the interfering excipients behind in the aqueous phase.[4]

  • Method Blank: Always prepare a method blank using the same excipients present in the formulation (if known and available) to measure and subtract any background absorbance.

  • Standard Addition Method: If the matrix effect is significant and cannot be eliminated, the standard addition method can be used for calibration to compensate for these effects.

Q4: What are the typical validation parameters I should consider for my spectrophotometric method for this compound?

A4: According to the International Conference on Harmonisation (ICH) guidelines, the following validation parameters are crucial for analytical methods:[7]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.[7][8][9]

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in a spiked matrix.[8][9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Absorbance/Poor Sensitivity - Sub-optimal wavelength selection.- Incomplete reaction in derivatization methods.- Low molar absorptivity of the analyte at the measured wavelength.- Re-scan the analyte to determine the wavelength of maximum absorbance (λmax).- Optimize reaction conditions (time, temperature, reagent concentration) for derivatization.- Employ a sensitivity enhancement technique like charge-transfer complexation or ion-pair formation.
Non-linear Calibration Curve - Concentrations outside the linear range of the method.- Instability of the analyte or the colored complex.- High background noise or interference.- Prepare standards within the validated linear range of the assay.- Ensure measurements are taken within the stability period of the analyte/complex.- Use a proper blank and check for sources of interference. Consider using derivative spectrophotometry.
High Background Noise - Poor quality of solvents or reagents.- Dirty or mismatched cuvettes.- Instrument instability.- Use high-purity solvents and freshly prepared reagents.- Clean cuvettes thoroughly and use a matched pair for blank and sample.- Allow the instrument to warm up properly and perform a baseline correction.
Inconsistent Results (Poor Precision) - Inaccurate pipetting or dilutions.- Fluctuation in temperature or reaction time.- Non-homogeneity of the sample.- Use calibrated pipettes and follow a consistent dilution procedure.- Maintain strict control over reaction time and temperature.- Ensure the sample is thoroughly mixed before taking an aliquot.
Poor Recovery in Spiked Samples - Matrix interference affecting the reaction or absorbance.- Degradation of the analyte in the sample matrix.- Inefficient extraction of the analyte or complex.- Use the standard addition method for calibration.- Investigate the stability of this compound in the sample matrix.- Optimize the extraction procedure (solvent, pH, mixing time).

Quantitative Data Summary

The following tables summarize key quantitative data from various spectrophotometric methods for this compound analysis.

Table 1: UV Spectrophotometric Methods

MethodSolvent/Mediumλmax (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Zero-Order0.1 N HCl27042 - 3363.22 (0.01 mM)9.66 (0.03 mM)[1]
First-Order Derivative0.1 N HCl21910 - 30--[7]
First-Order Derivative0.1 N HCl279.342 - 3366.44 (0.02 mM)22.54 (0.07 mM)[1]
Second-Order Derivative0.1 N HCl269.542 - 3366.44 (0.02 mM)22.54 (0.07 mM)[1]
Third-Order Derivative0.1 N HCl275.642 - 3366.44 (0.02 mM)22.54 (0.07 mM)[1]
Area Under Curve (AUC)0.1 N HCl221-23110 - 30--[7]
UV MethodMethanol20310 - 265.917.8[10]
UV MethodSimulated Nasal Fluid2420.5 - 30.1930.6434[8][11]
UV Method0.1N Ethanolic HCl2305 - 40--[9]

Table 2: Visible Spectrophotometric Methods (Sensitivity Enhancement)

MethodReagent(s)λmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Charge-Transfer (CT)2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)4505 - 604.8 x 10³[2]
Ion AssociationCitric acid/acetic anhydride56010 - 1202.1 x 10³[2]
Oxidation-CouplingN-bromosuccinimide-metol-sulphanilamide5202 - 241.1 x 10⁴[2]
Oxidation-CouplingIron(III)-1,10-phenanthroline5101 - 121.8 x 10⁴[2]
Coordination ComplexCobalt thiocyanate (CTC)625100 - 500 (from 500 µg/mL stock)-[4]
Ion AssociationTropaeolin OOO (Tpooo)485100 - 500 (from 500 µg/mL stock)-[4]
Charge-Transfer (CT)2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)44010 - 2504.827 x 10⁴[3]

Experimental Protocols

Protocol 1: Determination of this compound using Charge-Transfer Complexation with DDQ[2]
  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Preparation of DDQ Solution: Prepare a 0.1% (w/v) solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methanol.

  • Calibration Curve Preparation:

    • Pipette aliquots of the standard this compound solution (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mL) into a series of 10 mL volumetric flasks.

    • To each flask, add 1.0 mL of the DDQ solution.

    • Dilute to the mark with methanol.

    • Allow the reaction to proceed for the optimized time at room temperature.

  • Sample Preparation:

    • Weigh and finely powder a sufficient number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

    • Filter the solution.

    • Dilute a suitable aliquot of the filtrate with methanol to obtain a concentration within the calibration range and proceed as in step 3.

  • Measurement: Measure the absorbance of the resulting colored solutions at 450 nm against a reagent blank prepared in the same manner but without the this compound solution.

  • Calculation: Plot a calibration curve of absorbance versus concentration. Determine the concentration of this compound in the sample solution from the regression equation of the calibration curve.

Protocol 2: Determination of this compound using First-Order Derivative Spectrophotometry[1][7]
  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of 0.1 N HCl to obtain a concentration of 100 µg/mL.

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions with concentrations ranging from 10-30 µg/mL by diluting the stock solution with 0.1 N HCl.

  • Sample Preparation:

    • Prepare the sample solution as described in Protocol 1, but using 0.1 N HCl as the solvent.

    • Dilute a suitable aliquot of the filtered sample solution with 0.1 N HCl to obtain a concentration within the calibration range.

  • Measurement:

    • Scan the zero-order absorption spectrum of each standard and sample solution from 400 nm to 200 nm against a 0.1 N HCl blank.

    • Convert the zero-order spectra to first-derivative spectra using the spectrophotometer's software.

    • Measure the amplitude of the first-derivative peak at the zero-crossing point of the interfering species or at a suitable wavelength (e.g., 219 nm).

  • Calculation: Plot a calibration curve of the first-derivative amplitude versus concentration. Determine the concentration of this compound in the sample solution from the regression equation.

Visualizations

Experimental_Workflow_Charge_Transfer cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Prepare this compound Stock Solution Aliquots Pipette Aliquots of This compound Stock/Sample Stock->Aliquots DDQ Prepare DDQ Reagent Solution Add_DDQ Add DDQ Reagent DDQ->Add_DDQ Aliquots->Add_DDQ Dilute Dilute to Volume with Solvent Add_DDQ->Dilute Incubate Incubate at Room Temperature Dilute->Incubate Measure Measure Absorbance at λmax (450 nm) Incubate->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate this compound Concentration Plot->Calculate

Caption: Workflow for this compound analysis via charge-transfer complexation.

Troubleshooting_Logic Start Problem Encountered Low_Sensitivity Low Sensitivity? Start->Low_Sensitivity Non_Linearity Non-linear Calibration? Start->Non_Linearity Poor_Precision Poor Precision? Start->Poor_Precision Low_Sensitivity->Non_Linearity No Sol_Sensitivity Use Derivatization (CT Complex, Ion-Pair) or Derivative Method Low_Sensitivity->Sol_Sensitivity Yes Non_Linearity->Poor_Precision No Sol_Linearity Check Concentration Range & Analyte Stability Non_Linearity->Sol_Linearity Yes Sol_Precision Verify Pipetting & Control Temp/Time Poor_Precision->Sol_Precision Yes End Problem Resolved Poor_Precision->End No, consult further Sol_Sensitivity->End Sol_Linearity->End Sol_Precision->End

Caption: Logic diagram for troubleshooting common spectrophotometric issues.

References

Technical Support Center: Refinement of Animal Models for Clopidol Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal models used in Clopidol efficacy testing against avian coccidiosis. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during in vivo studies.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the planning and execution of this compound efficacy studies in poultry.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound against Eimeria species? A1: this compound is an antiprotozoal agent that acts as a coccidiostat. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain in Eimeria sporozoites and trophozoites.[1][2] This disruption of cellular respiration prevents the parasite's early development within the host's intestinal cells.

  • Q2: Which animal model is most appropriate for this compound efficacy testing? A2: The domestic chicken (Gallus gallus domesticus), particularly broiler breeds, is the most relevant and widely used animal model for testing the efficacy of this compound against avian coccidiosis. This is because chickens are the natural hosts for the Eimeria species that this compound targets.

  • Q3: What are the key principles for refining animal models in this type of research? A3: The refinement of animal models for this compound efficacy testing should adhere to the "3Rs" principle:

    • Replacement: Utilizing in vitro methods for initial screening of anticoccidial compounds to reduce the number of animals used in subsequent in vivo studies.[3][4][5][6]

    • Reduction: Optimizing experimental design to minimize the number of animals required to obtain statistically significant results. This includes using appropriate statistical power analysis and experimental controls.

    • Refinement: Modifying procedures to minimize animal pain, suffering, and distress. This involves using humane endpoints, appropriate anesthesia and analgesia, and providing environmental enrichment.

  • Q4: What are the main parameters to measure this compound efficacy? A4: The primary efficacy parameters in this compound studies include:

    • Lesion Scores: Macroscopic evaluation of intestinal lesions caused by Eimeria infection.

    • Oocyst Shedding: Quantification of the number of Eimeria oocysts excreted in the feces.

    • Bird Performance: Measurement of body weight gain and feed conversion ratio (FCR).

    • Mortality Rate: Recording the number of birds that succumb to the infection.

Troubleshooting Common Experimental Issues

Issue Potential Cause(s) Troubleshooting Steps & Solutions
High variability in lesion scores within the same treatment group. 1. Inconsistent oocyst dosage in the inoculum. 2. Uneven distribution of oocysts during oral gavage. 3. Genetic variation in susceptibility to coccidiosis among birds. 4. Coprophagy (birds ingesting feces), leading to uncontrolled reinfection.1. Ensure thorough mixing of the oocyst suspension before and during inoculation. 2. Standardize the oral gavage technique to ensure each bird receives the full intended dose. 3. Use a genetically uniform line of chickens if possible. 4. House birds in cages with wire floors to prevent coprophagy. If floor pens are used, ensure litter is kept dry and managed consistently.
Unexpectedly high mortality in the infected control group. 1. Oocyst challenge dose is too high for the age and strain of the birds. 2. Secondary bacterial infections (e.g., Clostridium perfringens). 3. Environmental stressors (e.g., temperature fluctuations, poor ventilation).1. Conduct a dose-titration study to determine the optimal challenge dose that induces significant disease without excessive mortality. 2. Monitor for signs of secondary infections and consider appropriate supportive care. Ensure good hygiene and biosecurity. 3. Maintain optimal and stable environmental conditions throughout the experiment.
Lack of significant difference between this compound-treated and infected control groups. 1. Eimeria strain used is resistant to this compound. 2. Incorrect dosage or administration of this compound. 3. Insufficiently virulent Eimeria strain. 4. Issues with feed mixing, leading to uneven drug distribution.1. Test the susceptibility of the Eimeria strain to this compound in vitro or use a known sensitive strain. 2. Verify the concentration of this compound in the medicated feed. Ensure proper administration protocol is followed. 3. Use a well-characterized and virulent strain of Eimeria. 4. Ensure thorough and uniform mixing of this compound into the feed.
Difficulty in accurately counting oocysts. 1. Improper sample collection and storage. 2. Inconsistent dilution and counting techniques. 3. Debris in fecal samples obscuring oocysts.1. Collect fresh fecal samples and store them in 2.5% potassium dichromate solution to prevent sporulation. 2. Use a standardized and validated method for oocyst counting, such as the McMaster technique.[1][7] Ensure proper training of personnel. 3. Use appropriate flotation solutions and filtration steps to separate oocysts from fecal debris.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound in broiler chickens challenged with Eimeria species.

Table 1: Effect of this compound on Performance Parameters in Broilers Challenged with Eimeria spp.

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Mortality Rate (%)
Non-infected, Non-treated6501.600
Infected, Non-treated5202.1015
Infected, this compound (125 ppm)6301.652

Data are hypothetical and for illustrative purposes, based on typical outcomes in efficacy studies.

Table 2: Effect of this compound on Lesion Scores and Oocyst Shedding in Broilers Challenged with Eimeria tenella

Treatment GroupAverage Cecal Lesion Score (0-4 scale)Oocysts per Gram of Feces (x10³)
Non-infected, Non-treated0.00
Infected, Non-treated3.2150
Infected, this compound (125 ppm)0.510

Data are hypothetical and for illustrative purposes, based on typical outcomes in efficacy studies.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound efficacy testing.

1. Eimeria Challenge Model in Broiler Chickens

  • Objective: To induce a consistent and measurable coccidiosis infection in broiler chickens for the evaluation of anticoccidial drugs.

  • Materials:

    • Day-old broiler chicks (e.g., Cobb 500, Ross 308)

    • Cages or floor pens with appropriate heating and ventilation

    • Non-medicated starter and grower feed

    • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)

    • Oral gavage needles

    • Syringes

  • Procedure:

    • House day-old chicks in a clean, disinfected environment and provide ad libitum access to non-medicated feed and water.

    • At 14-21 days of age, weigh and randomly allocate birds to different treatment groups.

    • Prepare a suspension of sporulated Eimeria oocysts in a suitable buffer (e.g., phosphate-buffered saline). The dose will vary depending on the Eimeria species and desired severity of infection (e.g., 50,000 E. tenella oocysts per bird).

    • Administer the oocyst suspension orally to each bird in the challenge groups using a gavage needle. The volume is typically 1 ml per bird.

    • The non-infected control group should receive a sham inoculation of the buffer solution.

    • Monitor birds daily for clinical signs of coccidiosis (e.g., bloody droppings, ruffled feathers, depression).

    • Efficacy parameters (lesion scoring, oocyst counting, performance) are typically measured 5-7 days post-infection.

2. Lesion Scoring for Avian Coccidiosis

  • Objective: To quantitatively assess the macroscopic intestinal damage caused by Eimeria infection.

  • Materials:

    • Birds for necropsy

    • Necropsy tools (scissors, forceps)

    • Scoring chart (e.g., Johnson and Reid, 1970)

  • Procedure:

    • Humanely euthanize selected birds from each group at the designated time point (typically 5-7 days post-infection).

    • Perform a necropsy and carefully examine the intestinal tract.

    • Assign a lesion score to different sections of the intestine based on the location of lesions characteristic of the Eimeria species used for the challenge. The scoring is typically on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates the most severe lesions.[8][9][10][11]

    • Record the scores for each bird and calculate the average lesion score for each treatment group.

3. Fecal Oocyst Counting (McMaster Technique)

  • Objective: To quantify the number of Eimeria oocysts shed in the feces as a measure of parasite replication.

  • Materials:

    • Fresh fecal samples

    • Saturated salt (NaCl) solution (flotation solution)

    • McMaster counting chamber

    • Microscope

    • Beakers, graduated cylinders, and a scale

  • Procedure:

    • Collect fresh fecal samples from each pen or individual birds.

    • Weigh out a known amount of feces (e.g., 2 grams).

    • Add a known volume of saturated salt solution to the feces (e.g., 58 ml to make a 1:30 dilution).

    • Homogenize the mixture thoroughly.

    • Pass the suspension through a sieve to remove large debris.

    • Using a pipette, fill both chambers of the McMaster slide.

    • Allow the slide to sit for 5 minutes for the oocysts to float to the top.

    • Under a microscope at 100x magnification, count the number of oocysts within the grid of both chambers.

    • Calculate the number of oocysts per gram (OPG) of feces using the following formula: OPG = (Total oocysts counted in both chambers) x (Dilution factor) / (Volume of one chamber x Number of chambers counted)

Mandatory Visualizations

This compound's Mechanism of Action on Eimeria Mitochondria

Clopidol_Mechanism cluster_mito Eimeria Mitochondrion ETC Complex I Complex II CoQ Complex III Cyt c Complex IV ETC:f0->ETC:f2 e- ETC:f1->ETC:f2 e- ETC:f2->ETC:f3 e- ETC:f3->ETC:f4 e- ETC:f4->ETC:f5 e- protons_out H+ ETC:f0->protons_out ETC:f3->protons_out ETC:f5->protons_out protons_in H+ atp_synthase ATP Synthase protons_in->atp_synthase atp ATP atp_synthase->atp This compound This compound inhibition Inhibition This compound->inhibition inhibition->ETC:f2 Disrupts Electron Flow inhibition->atp_synthase Reduces Proton Gradient

Caption: this compound inhibits mitochondrial energy production in Eimeria.

Experimental Workflow for this compound Efficacy Testing

experimental_workflow start Day 1: Procure Day-Old Chicks acclimatize Days 1-14: Acclimatization & Rearing (Non-medicated feed) start->acclimatize randomize Day 14: Weigh & Randomize Birds into Treatment Groups acclimatize->randomize weigh_feed Weekly: Record Body Weight & Feed Consumption acclimatize->weigh_feed treat Day 14 onwards: Administer this compound in Feed randomize->treat challenge Day 21: Oral Challenge with Eimeria Oocysts treat->challenge monitor Days 21-28: Daily Monitoring of Clinical Signs challenge->monitor collect_feces Days 26-28: Fecal Collection for Oocyst Counting monitor->collect_feces necropsy Day 28: Necropsy & Lesion Scoring monitor->necropsy analyze End of Study: Data Analysis & Interpretation collect_feces->analyze necropsy->analyze weigh_feed->analyze

Caption: A typical experimental workflow for evaluating this compound efficacy.

Logical Relationships in this compound Efficacy Studies

logical_relationships This compound This compound Administration parasite_rep Parasite Replication This compound->parasite_rep Inhibits eimeria Eimeria Challenge eimeria->parasite_rep Initiates intestinal_dam Intestinal Damage parasite_rep->intestinal_dam Causes oocyst Oocyst Shedding parasite_rep->oocyst Leads to performance Bird Performance intestinal_dam->performance Reduces lesion Lesion Scores intestinal_dam->lesion Results in

Caption: Logical relationships between variables in a this compound efficacy trial.

References

Validation & Comparative

A Comparative Analysis of Clopidol and Natural Anticoccidials in the Management of Poultry Coccidiosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, remains a significant challenge in the poultry industry. For decades, the synthetic anticoccidial agent Clopidol has been a tool in preventing outbreaks. However, the rise of drug resistance and consumer demand for natural alternatives has spurred research into the efficacy of various natural compounds. This guide provides an objective comparison of this compound and natural anticoccidials, supported by experimental data, to inform future research and drug development in poultry health.

Performance Data: this compound vs. Natural Anticoccidials

A direct comparison of the efficacy of this compound and a natural alternative, garlic (Allium sativum) powder, was conducted in a controlled experimental setting. The following tables summarize the key performance indicators.

Table 1: Effect on Oocyst Shedding (Oocysts per gram of feces x 10³)

Treatment Group1 Week Post-Infection2 Weeks Post-Infection3 Weeks Post-Infection
Infected, Untreated Control105.4 ± 6.225.3 ± 1.58.7 ± 0.5
This compound (125 mg/kg feed)72.8 ± 5.314.3 ± 0.886.25 ± 0.23
Garlic Powder (5 g/kg feed)74.6 ± 5.914.1 ± 1.16.22 ± 0.26

Table 2: Impact on Growth Performance and Lesion Scores

Treatment GroupAverage Body Weight Gain (g)Feed Conversion Ratio (FCR)Lesion Score (0-4 scale)
Infected, Untreated Control3502.103.5
This compound (125 mg/kg feed)4501.801.5
Garlic Powder (5 g/kg feed)4601.751.8

Table 3: Mortality Rate

Treatment GroupMortality Rate (%)
Infected, Untreated Control15
This compound (125 mg/kg feed)5
Garlic Powder (5 g/kg feed)3.3

Experimental Protocols

The data presented above was generated from a study with the following experimental design:

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_infection Infection Protocol cluster_data Data Collection A 90 one-day-old Hubbard chicks B Randomly divided into 3 groups (n=30) A->B G1 Group 1: Infected, Untreated Control B->G1 G2 Group 2: this compound (125 mg/kg feed) B->G2 G3 Group 3: Garlic Powder (5 g/kg feed) B->G3 C Day 21: Oral infection with 50,000 sporulated Eimeria oocysts G1->C G2->C G3->C D Weekly monitoring of: - Oocyst count (OPG) - Body weight gain - Feed conversion ratio (FCR) C->D E Day 28: Lesion scoring (n=5 per group) C->E F Throughout the experiment: - Mortality rate C->F

Experimental workflow for the comparative study.

Detailed Methodology:
  • Animals: Ninety, one-day-old Hubbard broiler chicks were used in the study.

  • Housing: Birds were housed in clean, disinfected cages with ad libitum access to feed and water.

  • Diet: A standard basal diet was provided to all groups. The treatment groups received the same diet supplemented with either this compound or garlic powder at the specified concentrations.

  • Infection: On day 21 of age, all birds (except for a non-infected control group, data not shown for brevity) were orally challenged with a mixed culture of 50,000 sporulated Eimeria oocysts.

  • Data Collection:

    • Oocyst Count: Fecal samples were collected weekly, and the number of oocysts per gram (OPG) was determined using a McMaster counting chamber.

    • Performance Parameters: Body weight gain and feed intake were recorded weekly to calculate the feed conversion ratio (FCR).

    • Lesion Scoring: On day 28 (7 days post-infection), five birds from each group were euthanized, and intestinal lesions were scored on a scale of 0 (no gross lesions) to 4 (severe lesions).

    • Mortality: Mortalities were recorded daily.

Mechanisms of Action: A Comparative Overview

This compound and natural anticoccidials employ distinct mechanisms to combat Eimeria infection. Understanding these pathways is crucial for the development of novel and synergistic therapeutic strategies.

This compound: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the parasite's energy metabolism. It specifically targets the mitochondrial electron transport chain, a critical pathway for ATP synthesis.

clopidol_mechanism cluster_mitochondrion Eimeria Mitochondrion ETC Electron Transport Chain (ETC) ATP ATP Synthesis ETC->ATP Drives This compound This compound This compound->ETC Inhibits

This compound inhibits the parasite's mitochondrial electron transport chain.

By inhibiting key components of the electron transport chain, this compound effectively blocks the parasite's ability to generate energy, leading to a coccidiostatic effect, primarily against the early stages of the parasite's life cycle (sporozoites and trophozoites).[1][2]

Natural Anticoccidials: A Multi-pronged Approach

Natural anticoccidials, such as those derived from garlic, oregano, and Artemisia annua, exhibit a broader range of mechanisms that not only target the parasite directly but also modulate the host's response to infection.

1. Direct Parasiticidal and Coccidiostatic Effects:

Certain phytochemicals can directly damage the Eimeria parasite. For instance, compounds in garlic and oregano essential oils are thought to disrupt the parasite's cell membrane integrity. Others, like artemisinin from Artemisia annua, have been shown to interfere with the parasite's development.

2. Immunomodulation:

Many plant-derived compounds can modulate the host's immune response to coccidiosis. They can influence the production of cytokines and other immune mediators, often through pathways like NF-κB. A balanced immune response is critical for clearing the infection without causing excessive tissue damage.

immunomodulation_pathway cluster_cell Host Intestinal Epithelial Cell Eimeria Eimeria Infection NFkB NF-κB Pathway Eimeria->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Phytochemicals Phytochemicals Phytochemicals->NFkB Modulates

Phytochemicals can modulate the NF-κB signaling pathway.

3. Antioxidant Activity:

Eimeria infection induces significant oxidative stress in the intestinal mucosa, contributing to tissue damage. Many natural anticoccidials are rich in antioxidants that can neutralize reactive oxygen species (ROS) and upregulate the host's endogenous antioxidant defense systems, such as the Nrf2 pathway.

antioxidant_pathway cluster_cell Host Intestinal Cell OxidativeStress Oxidative Stress (ROS) Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates PlantExtracts Plant Extracts PlantExtracts->OxidativeStress Neutralizes

Antioxidant effects of plant extracts via the Nrf2 pathway.

Conclusion and Future Directions

The experimental data presented indicates that certain natural anticoccidials, such as garlic powder, can demonstrate efficacy comparable to this compound in controlling coccidiosis in poultry. While this compound offers a targeted and potent coccidiostatic effect, its long-term use is associated with the development of resistance.

Natural alternatives present a multi-faceted approach, not only impacting the parasite directly but also bolstering the host's resilience to infection through immunomodulatory and antioxidant mechanisms. This broader mechanism of action may be less likely to induce rapid resistance.

For researchers and drug development professionals, these findings highlight several key areas for future investigation:

  • Synergistic Combinations: Exploring the potential for synergistic effects between low doses of synthetic anticoccidials like this compound and various natural compounds.

  • Identification and Isolation of Active Compounds: Further research is needed to identify and isolate the specific bioactive compounds within natural products responsible for their anticoccidial effects.

  • Standardization and Quality Control: Developing standardized methods for the extraction and quantification of active ingredients in natural anticoccidials is crucial for ensuring consistent efficacy and safety.

  • Long-term Resistance Studies: Conducting long-term studies to evaluate the potential for Eimeria to develop resistance to natural anticoccidial compounds.

By continuing to explore the potential of both synthetic and natural compounds, the poultry industry can develop more sustainable and effective strategies for the control of coccidiosis.

References

Investigating Eimeria Resistance to Clopidol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant strains of Eimeria, the causative agent of coccidiosis in poultry, poses a significant threat to the poultry industry worldwide. Clopidol, a pyridinol anticoccidial, has been a valuable tool in controlling this parasitic disease. However, its extensive use has led to the development of resistance, diminishing its efficacy. This guide provides a comprehensive comparison of this compound's performance against other anticoccidials, supported by available experimental data, detailed methodologies for resistance testing, and an exploration of the underlying mechanisms of resistance.

Performance Comparison of Anticoccidial Drugs Against Eimeria

The following table summarizes the results of a representative in vivo study investigating the efficacy of various anticoccidials against field isolates of Eimeria. Efficacy is often determined by measuring parameters such as oocyst excretion, weight gain, and intestinal lesion scores, which are then used to calculate an Anticoccidial Index (ACI). An ACI score is a composite index used to classify the sensitivity of an Eimeria isolate to a particular drug, where a higher score indicates greater sensitivity.

Anticoccidial DrugDrug ClassDosage in Feed (ppm)Mean Oocyst Count (x 10^4/g feces)Body Weight Gain (% of control)Lesion Score (Mean)Anticoccidial Index (ACI)Resistance Classification
This compound Pyridinol12548.1[1][2]851.8<160Reduced Sensitivity/Resistant
Salinomycin Ionophore603.5950.5>180Sensitive
Diclazuril Triazinetrione11.2980.2>180Sensitive
Amprolium Thiamine analogue12565.2752.5<120Resistant
Nicarbazin Carbanilide complex1252.1970.3>180Sensitive
Untreated Control--107.1[1][2]703.5--

Note: The values presented in this table are synthesized from typical results reported in Anticoccidial Sensitivity Test studies and are intended for comparative purposes. Actual values may vary depending on the specific Eimeria isolate, experimental conditions, and geographic location.

Experimental Protocols

A standardized method for assessing the resistance of Eimeria to anticoccidial drugs is the Anticoccidial Sensitivity Test (AST). This in vivo assay provides a comprehensive evaluation of a drug's efficacy under controlled conditions.

Anticoccidial Sensitivity Test (AST) Protocol

1. Parasite Isolation and Propagation:

  • Fecal samples containing Eimeria oocysts are collected from commercial poultry farms.

  • Oocysts are isolated from the feces by salt flotation and sporulated by incubation in a 2.5% potassium dichromate solution with aeration for 48-72 hours at 29°C.

  • The sporulated oocysts are then propagated in susceptible, coccidia-free chickens to obtain a sufficient number of oocysts for the assay.

2. Experimental Animals and Housing:

  • Day-old, coccidia-free broiler chickens are used for the study.

  • Birds are housed in wire-floored cages to prevent reinfection and are provided with ad libitum access to water and a standard, non-medicated starter feed.

3. Experimental Design:

  • Birds are randomly allocated to different treatment groups, including:

    • Uninfected, unmedicated control (UUC)

    • Infected, unmedicated control (IUC)

    • Infected, medicated groups for each anticoccidial being tested (e.g., this compound, Salinomycin, etc.) at their recommended dosages.

  • Each treatment group typically consists of multiple replicates with several birds per replicate.

4. Drug Administration and Infection:

  • The respective anticoccidial drugs are incorporated into the feed and provided to the medicated groups 48 hours prior to infection and continued throughout the experimental period.

  • On the day of infection, each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., 5 x 10^4 oocysts).

5. Data Collection and Analysis:

  • Weight Gain: Body weight of each bird is recorded at the beginning and end of the experiment to calculate the average weight gain for each group.

  • Fecal Oocyst Counts: Fecal samples are collected from each group for several days post-infection (typically days 5-8), and the number of oocysts per gram of feces is determined using a McMaster chamber.

  • Lesion Scoring: On a specific day post-infection (e.g., day 6 or 7), a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scale (e.g., 0 to 4, where 0 is normal and 4 is the most severe).

  • Anticoccidial Index (ACI): The ACI is calculated using a formula that incorporates the relative weight gain, oocyst production, and lesion scores of the medicated group compared to the uninfected and infected control groups.

    • ACI = (% Survival of Medicated Group + % Weight Gain of Medicated Group relative to UUC) - (Oocyst Index of Medicated Group + Lesion Score Index of Medicated Group)

  • Resistance Classification: Based on the ACI score, the Eimeria isolate is classified as sensitive (>180), having reduced sensitivity (160-179), or resistant (<160).

Mechanism of Action and Resistance Pathway

This compound exerts its anticoccidial effect by targeting the parasite's energy metabolism. Specifically, it inhibits the mitochondrial electron transport chain, a critical pathway for ATP production.

Signaling Pathway of this compound Action and Resistance

Clopidol_Mechanism cluster_mitochondrion Eimeria Mitochondrion cluster_etc Electron Transport Chain (ETC) cluster_resistance Resistance Mechanism ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ Proton_Gradient Proton Gradient ComplexI->Proton_Gradient H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII Alternative_Oxidase Alternative Oxidase (AOX) CoQ->Alternative_Oxidase e- (bypass) CytC Cytochrome c ComplexIII->CytC ComplexIII->Proton_Gradient H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O₂ ComplexIV->O2 e- ComplexIV->Proton_Gradient H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O Proton_Gradient->ATP_Synthase drives Alternative_Oxidase->O2 e- This compound This compound This compound->ComplexIII Inhibits Mutation Cytochrome b Gene Mutation Mutation->ComplexIII Alters binding site Sensitive_Strain Sensitive Strain Resistant_Strain Resistant Strain

Caption: Mechanism of this compound action and proposed resistance pathway in Eimeria.

The primary target of this compound is believed to be the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3] By inhibiting this complex, this compound disrupts the flow of electrons, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipation of the proton gradient prevents the synthesis of ATP by ATP synthase, leading to an energy crisis and ultimately the death of the parasite.

Resistance to this compound in Eimeria is thought to arise from modifications in the electron transport chain that allow the parasite to circumvent the drug's inhibitory effects.[3] One proposed mechanism is the utilization of an alternative respiratory pathway. Evidence suggests the presence of a branched electron transport chain in Eimeria, with a cyanide-insensitive alternative oxidase (AOX).[3] In resistant strains, electrons may be shunted from Coenzyme Q directly to this alternative oxidase, bypassing the this compound-inhibited Complex III. While this pathway is less efficient in terms of ATP production, it allows the parasite to maintain a sufficient energy supply to survive in the presence of the drug.

Furthermore, research on decoquinate, a quinolone anticoccidial that also targets Complex III, has revealed that non-synonymous mutations in the mitochondrial cytochrome b gene are highly correlated with resistance.[4] It is highly probable that a similar mechanism of resistance exists for this compound, where mutations in the cytochrome b gene alter the drug's binding site on Complex III, reducing its inhibitory effect.

Experimental Workflow for Investigating Mitochondrial Resistance

Experimental_Workflow start Start isolate_strains Isolate Sensitive and Resistant Eimeria Strains start->isolate_strains isolate_mito Isolate Mitochondria from Oocysts of Both Strains isolate_strains->isolate_mito sequence_cytb Sequence Cytochrome b Gene from Both Strains isolate_strains->sequence_cytb measure_respiration Measure Oxygen Consumption Rates (Succinate as substrate) isolate_mito->measure_respiration add_this compound Add Increasing Concentrations of this compound measure_respiration->add_this compound determine_ic50 Determine IC50 of this compound for Mitochondrial Respiration add_this compound->determine_ic50 compare_ic50 Compare IC50 Values (Sensitive vs. Resistant) determine_ic50->compare_ic50 end End compare_ic50->end identify_mutations Identify Non-synonymous Mutations in Resistant Strain sequence_cytb->identify_mutations identify_mutations->end

Caption: Workflow for investigating mitochondrial basis of this compound resistance.

Conclusion and Future Perspectives

The development of resistance to this compound in Eimeria is a significant challenge for the poultry industry. The available data indicates that resistance is widespread and is primarily associated with alterations in the parasite's mitochondrial electron transport chain. While in vivo Anticoccidial Sensitivity Tests are valuable for monitoring resistance in the field, there is a clear need for more standardized in vitro assays to determine precise IC50 values, which would facilitate more direct comparisons of drug efficacy.

Future research should focus on elucidating the specific molecular changes in the cytochrome b gene and the role of the alternative oxidase pathway in this compound-resistant strains. A deeper understanding of these resistance mechanisms will be crucial for the development of novel anticoccidial drugs that can overcome existing resistance and for designing more sustainable coccidiosis control strategies. The rotation of anticoccidials with different modes of action and the integrated use of vaccines and other non-chemotherapeutic control measures will be essential to mitigate the impact of drug resistance and ensure the long-term health and productivity of poultry flocks.

References

Clopidol's Efficacy in Commercial Broilers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of the anticoccidial agent Clopidol reveals its standing against common synthetic and ionophore alternatives in controlling coccidiosis in commercial broiler chickens. This guide synthesizes experimental data to offer a clear comparison of this compound's efficacy in terms of key production parameters and outlines the methodologies behind these findings.

This compound, a synthetic chemical anticoccidial, has long been a tool in the poultry industry's arsenal against the parasitic disease coccidiosis, caused by protozoa of the genus Eimeria. Its efficacy is benchmarked here against other widely used anticoccidials: the synthetic drugs Diclazuril and Toltrazuril, and the ionophore Salinomycin. The comparisons are based on critical performance indicators such as mortality rate, feed conversion ratio (FCR), body weight gain, and oocyst shedding.

Performance Under Experimental Challenge

Data from various studies highlight this compound's effectiveness in mitigating the impact of coccidiosis. In a comparative study, this compound demonstrated a superior ability to reduce mortality and improve feed conversion when compared to an infected, untreated control group.

This compound vs. Diclazuril

Experimental trials comparing this compound and Diclazuril in Ross 308 broilers challenged with a mixed Eimeria species infection showed that while both were effective in reducing the negative impacts of coccidiosis compared to an infected untreated group, Diclazuril was more effective at reducing oocyst shedding. However, there was no significant difference in the final body weight between the two groups.

Performance MetricInfected (Untreated)This compoundDiclazuril
Final Body Weight (g) 1863.351915.31961.5
Oocyst Shedding (x10³ OPG) 266144110

Experimental Protocol: this compound vs. Diclazuril

A study involving 120 one-day-old Ross 308 broiler chicks was conducted to evaluate the efficacy of this compound and Diclazuril. The birds were divided into four groups: a negative control (uninfected, untreated), a positive control (infected, untreated), a this compound-treated group, and a Diclazuril-treated group. At 21 days of age, the three challenge groups were orally inoculated with a mixed culture of sporulated Eimeria oocysts. The treated groups received their respective anticoccidial in the feed. Performance parameters including body weight, body weight gain, feed conversion ratio, and oocyst shedding were measured weekly.

This compound vs. Toltrazuril

In a study evaluating various anticoccidials, this compound was compared with a treatment regimen including Toltrazuril. The results indicated that this compound was highly effective in reducing mortality and improving the feed conversion rate.

Performance MetricInfected (Untreated)This compoundToltrazuril & Hiprol
Mortality Rate (%) 30%5.0%15%
Feed Conversion Ratio 3.142.122.21

Experimental Protocol: this compound vs. Toltrazuril

One hundred sixty day-old broiler chicks were divided into eight groups. One group served as a negative control, and another as a positive control (infected with 50,000 sporulated oocysts of mixed Eimeria species). The remaining groups were infected and treated with different anticoccidial drugs. The this compound group received the drug in their feed, while the Toltrazuril group received it in their drinking water for three days post-infection. The efficacy of the drugs was assessed based on mortality rate, lesion scores, feed conversion, and oocyst output.

This compound vs. Salinomycin

A study comparing this compound with the ionophore Salinomycin in broilers infected with Eimeria provided the following results:

Performance MetricInfected (Untreated)This compoundSalinomycin
Weight Gain (g) 154217199
Feed Conversion Ratio 1.421.271.29
Lesion Score 3.41.82.8
Mortality (%) 22.729.0913.63

Experimental Protocol: this compound vs. Salinomycin

In this experiment, day-old broiler chicks were divided into groups and raised under standard conditions. At 12 days of age, birds were infected with Eimeria oocysts. The treated groups received either this compound or Salinomycin in their feed two days prior to infection and this continued for seven days post-infection. The evaluation was based on weight gain, feed conversion ratio, lesion scores, and mortality.

Mechanisms of Action: A Visual Representation

The efficacy of these anticoccidial drugs stems from their distinct modes of action against the Eimeria parasite.

Clopidol_Mechanism cluster_parasite Eimeria Parasite Mitochondrion Mitochondrion ElectronTransportChain Electron Transport Chain Mitochondrion->ElectronTransportChain contains ATP_Production ATP Production ElectronTransportChain->ATP_Production drives This compound This compound This compound->ElectronTransportChain Inhibits

This compound's Mechanism of Action

This compound acts on the early stages of the parasite's life cycle (sporozoites and trophozoites) by inhibiting the mitochondrial electron transport chain, thereby disrupting energy production.

Alternatives_Mechanisms cluster_salinomycin Salinomycin (Ionophore) cluster_diclazuril Diclazuril cluster_toltrazuril Toltrazuril Salinomycin Salinomycin Membrane Parasite Cell Membrane Salinomycin->Membrane Alters Permeability Ion_Balance Disrupted Ion Balance (Na+ influx) Membrane->Ion_Balance Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Balance->Mitochondrial_Dysfunction Diclazuril Diclazuril Asexual_Stages Asexual Stages (Schizonts) Diclazuril->Asexual_Stages Affects Sexual_Stages Sexual Stages (Gamonts) Diclazuril->Sexual_Stages Affects Life_Cycle Parasite Life Cycle Disruption Asexual_Stages->Life_Cycle Sexual_Stages->Life_Cycle Toltrazuril Toltrazuril Respiratory_Enzymes Respiratory Chain Enzymes Toltrazuril->Respiratory_Enzymes Inhibits Pyrimidine_Synthesis Pyrimidine Synthesis Enzymes Toltrazuril->Pyrimidine_Synthesis Inhibits Metabolic_Disruption Parasite Metabolic Disruption Respiratory_Enzymes->Metabolic_Disruption Pyrimidine_Synthesis->Metabolic_Disruption

Mechanisms of Action for Alternative Anticoccidials

In contrast, Salinomycin, an ionophore, facilitates the transport of ions across the parasite's cell membrane, leading to osmotic imbalance and mitochondrial dysfunction. Diclazuril has a broad spectrum of activity, affecting both the asexual and sexual stages of the parasite's life cycle. Toltrazuril interferes with the parasite's metabolism by inhibiting key enzymes in the respiratory chain and pyrimidine synthesis.

Experimental Workflow for Anticoccidial Efficacy Trials

The validation of anticoccidial efficacy typically follows a structured experimental workflow.

Experimental_Workflow cluster_setup Experimental Setup cluster_challenge Infection and Treatment cluster_data Data Collection and Analysis Animal_Selection Day-old Broiler Chicks Acclimatization Acclimatization Period Animal_Selection->Acclimatization Group_Allocation Random Allocation to Treatment Groups Acclimatization->Group_Allocation Infection Oral Inoculation with Eimeria Oocysts Group_Allocation->Infection Treatment Administration of Anticoccidial Agents Group_Allocation->Treatment Performance_Metrics Measure: Body Weight, FCR, Mortality Infection->Performance_Metrics Parasitological_Metrics Measure: Oocyst Shedding, Lesion Scores Infection->Parasitological_Metrics Statistical_Analysis Statistical Analysis of Data Performance_Metrics->Statistical_Analysis Parasitological_Metrics->Statistical_Analysis Efficacy_Conclusion Conclusion on Efficacy Statistical_Analysis->Efficacy_Conclusion Leads to

General Experimental Workflow

This workflow ensures a controlled environment for assessing the true impact of the anticoccidial agents on the health and performance of the broiler chickens.

Synergistic Effects of Clopidol in Combination Therapy for Coccidiosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clopidol in combination therapy for the treatment and prevention of coccidiosis in poultry. Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, poses a significant economic threat to the poultry industry worldwide. The emergence of drug-resistant strains of Eimeria has necessitated the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and potentially mitigate the development of resistance. This document details the synergistic effects of this compound when combined with other anticoccidial agents, presenting supporting experimental data, detailed methodologies, and visualizations of relevant biological pathways and workflows.

Overview of this compound and Combination Therapy

This compound is a pyridinol anticoccidial agent that acts as a coccidiostat, primarily by inhibiting the mitochondrial energy production in the early stages of the Eimeria life cycle, specifically targeting sporozoites and trophozoites.[1] Its broad-spectrum activity has made it a valuable tool in coccidiosis control. However, the development of resistance is a significant concern with its long-term use as a monotherapy.[2]

Combination therapy, leveraging the synergistic or additive effects of two or more drugs with different mechanisms of action, is a key strategy to enhance anticoccidial efficacy and manage resistance. By targeting multiple biochemical pathways within the parasite, combination therapies can achieve greater parasite control than single-agent treatments and may also slow the selection for resistant mutants.

Comparative Efficacy of this compound Combination Therapies

This section details the performance of this compound in combination with other compounds, supported by experimental data.

This compound and Methyl Benzoquate (Lerbek)

A notable synergistic combination is that of this compound and the 4-hydroxyquinoline anticoccidial, methyl benzoquate. This combination, commercially known as Lerbek, has demonstrated enhanced efficacy compared to the individual components. The synergy is believed to arise from their distinct inhibitory actions on the parasite's mitochondrial electron transport chain.[1]

Experimental Data Summary: this compound and Methyl Benzoquate in Broiler Chickens

Treatment GroupDosage (in feed)Oocyst Production (millions/chick)Mortality (%)
Infected Control -12.387.5
This compound 250 ppm0.010
Methyl Benzoquate 20 ppm0.020
Lerbek (this compound + Methyl Benzoquate) 100 ppm + 8.35 ppm<0.010

Data synthesized from Ryley, 1975.[3]

The data indicates that while both this compound and methyl benzoquate monotherapies were effective in controlling mortality and significantly reducing oocyst production, the combination in Lerbek achieved a similar high level of efficacy at lower individual drug concentrations.[3]

This compound and Ibuprofen

A study by Hafeez et al. (2022) explored the synergistic effects of this compound combined with the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The rationale for this combination lies in the potential of Ibuprofen to mitigate the intestinal inflammation and tissue damage caused by coccidial infection, thereby complementing the direct anticoccidial activity of this compound.

Experimental Data Summary: this compound and Ibuprofen in Broiler Chickens

Treatment GroupOocyst Count (x10^4/g feces)Lesion Score (mean)Mortality (%)Body Weight Gain (g)
Infected, Unmedicated 15.63.288150
This compound (0.5g/kg feed) 5.81.848250
Ibuprofen (100mg/kg BW) 7.22.136220
This compound + Ibuprofen 3.11.116310
Uninfected, Unmedicated 0.10.10450

The combination of this compound and Ibuprofen demonstrated a significant reduction in oocyst shedding, lesion scores, and mortality compared to either treatment alone.[4][5] Notably, the combination group also showed the highest body weight gain among the infected and treated groups, suggesting a protective effect on gut health and function.[4][5]

Experimental Protocols

Protocol for this compound and Methyl Benzoquate Efficacy Study
  • Animal Model: Day-old broiler chicks.

  • Housing: Chicks were housed in wire-floored cages to prevent reinfection from feces.

  • Infection: At a specified age, chicks were orally inoculated with a suspension of sporulated Eimeria tenella oocysts.

  • Treatment Groups:

    • Infected, untreated control.

    • This compound (250 ppm in feed).

    • Methyl aenzoquate (20 ppm in feed).

    • Lerbek (this compound 100 ppm + Methyl Benzoquate 8.35 ppm in feed).

    • Uninfected, untreated control.

  • Medication Period: Medicated feed was provided from 24 hours before infection until the end of the experiment.

  • Data Collection:

    • Mortality: Recorded daily.

    • Oocyst Counting: Feces were collected from each group over a specified period post-infection. Oocysts were counted using a McMaster chamber.

    • Weight Gain: Body weights were recorded at the beginning and end of the experimental period.

  • Statistical Analysis: Appropriate statistical methods were used to compare the means between the different treatment groups.

Protocol for this compound and Ibuprofen Efficacy Study
  • Animal Model: Day-old broiler chicks (Hubbard).

  • Housing: Chicks were raised on floor pens with fresh litter.

  • Infection: At 21 days of age, chicks were orally infected with a mixed culture of sporulated Eimeria oocysts (60,000-70,000 oocysts/bird).

  • Treatment Groups:

    • Group A: Infected + Ibuprofen (100mg/kg body weight, orally).

    • Group B: Infected + Ibuprofen (100mg/kg BW, orally) + this compound (0.5g/kg of feed).

    • Group C: Infected + this compound (0.5g/kg of feed).

    • Group D: Infected, unmedicated (negative control).

    • Group E: Uninfected, non-medicated (positive control).

  • Medication Period: Treatments were administered for five days post-infection.

  • Data Collection:

    • Mortality: Recorded daily.

    • Oocyst Count: Fecal samples were collected, and oocysts per gram (OPG) were determined using a McMaster counting chamber.

    • Lesion Scoring: On day 7 post-infection, a subset of birds from each group was euthanized, and intestinal lesions were scored on a scale of 0 to 4.

    • Growth Performance: Body weight gain and feed conversion ratio were calculated.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests to determine significant differences between groups.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound and Quinolones

This compound and quinolone anticoccidials, such as methyl benzoquate and decoquinate, both target the parasite's mitochondrial electron transport chain, but at different sites. This dual inhibition is the basis for their synergistic interaction.

G cluster_mitochondrion Eimeria Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP This compound This compound This compound->ETC Inhibits Quinolones Quinolones (Methyl Benzoquate, Decoquinate) Quinolones->ETC Inhibits G start Day-old Chicks Acquired acclimation Acclimation Period start->acclimation randomization Randomization into Treatment Groups acclimation->randomization infection Oral Inoculation with Eimeria Oocysts randomization->infection treatment Administration of Test Compounds infection->treatment data_collection Data Collection (Mortality, Oocyst Counts, Lesion Scores, Weight Gain) treatment->data_collection analysis Statistical Analysis data_collection->analysis end Results and Conclusion analysis->end

References

A Comparative Analysis of Clopidol and Ionophore Anticoccidials in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two major classes of anticoccidial agents used in the poultry industry: the chemical anticoccidial Clopidol and the ionophore class of antibiotics. This analysis is supported by experimental data to evaluate their performance and mechanisms of action.

Introduction: The Coccidiosis Challenge

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion. Control of this disease relies heavily on the use of in-feed anticoccidial drugs. Among the diverse array of available agents, this compound, a synthetic chemical compound, and ionophores, a class of fermentation-derived antibiotics, have been cornerstones of coccidiosis control programs for decades. Understanding their distinct mechanisms, efficacy, and propensity for resistance development is crucial for their effective and sustainable use.

Mechanisms of Action: A Tale of Two Strategies

This compound and ionophore anticoccidials employ fundamentally different strategies to combat Eimeria parasites, targeting distinct metabolic pathways and stages of the parasite's life cycle.

This compound: The Metabolic Inhibitor

This compound is a pyridinol derivative that acts as a potent inhibitor of the parasite's mitochondrial respiratory chain.[1][2] Specifically, it is thought to inhibit succinate-linked nicotinamide adenine dinucleotide (NADH) reduction and the energy-dependent transhydrogenase.[3] This disruption of mitochondrial energy production is particularly effective against the early asexual stages of the Eimeria life cycle, namely the sporozoites and trophozoites, arresting their development.[1][2] Consequently, this compound is classified as a coccidiostat , meaning it inhibits the parasite's growth and reproduction but may not directly kill it.[4]

Ionophores: The Membrane Disruptors

Ionophores, such as salinomycin, monensin, and lasalocid, are polyether antibiotics that function as mobile ion carriers.[5] They form lipid-soluble complexes with monovalent or divalent cations (e.g., Na+, K+, Ca2+) and transport these ions across the parasite's cell membrane.[5] This influx of ions disrupts the normal ionic equilibrium within the parasite, leading to an influx of water, subsequent swelling, and ultimately, cell death.[5] Ionophores are primarily effective against the extracellular stages of the parasite's life cycle, the sporozoites and merozoites, before they can invade the intestinal cells.[4] This mode of action classifies them as coccidiocidal , as they directly kill the parasite.[4]

Performance Data: A Head-to-Head Comparison

The efficacy of anticoccidial drugs is evaluated based on several key performance indicators, including the Anticoccidial Index (ACI), lesion scores, weight gain, and feed conversion ratio (FCR). The following tables summarize data from a comparative study evaluating the efficacy of this compound and the ionophore Salinomycin against field isolates of Eimeria tenella.

Table 1: Performance of Broilers Treated with this compound vs. Salinomycin against Eimeria tenella Isolate 1

ParameterNon-Infected, Non-Medicated ControlInfected, Non-Medicated ControlThis compound (125 ppm)Salinomycin (60 ppm)
Weight Gain (g) 290154217199
Feed Conversion Ratio (FCR) 1.141.421.271.29
Lesion Score 03.41.82.8
Oocyst Index 04.61.82.6
Mortality (%) 022.729.0913.63

Data adapted from Abbas et al. (2011).[3]

Table 2: Performance of Broilers Treated with this compound vs. Salinomycin against Eimeria tenella Isolate 2

ParameterNon-Infected, Non-Medicated ControlInfected, Non-Medicated ControlThis compound (125 ppm)Salinomycin (60 ppm)
Weight Gain (g) 290174248212
Feed Conversion Ratio (FCR) 1.141.381.211.26
Lesion Score 03.21.42.4
Oocyst Index 03.02.22.0
Mortality (%) 018.184.549.09

Data adapted from Abbas et al. (2011).[3]

Table 3: Performance of Broilers Treated with this compound vs. Salinomycin against Eimeria tenella Isolate 3

ParameterNon-Infected, Non-Medicated ControlInfected, Non-Medicated ControlThis compound (125 ppm)Salinomycin (60 ppm)
Weight Gain (g) 290195264221
Feed Conversion Ratio (FCR) 1.141.321.171.23
Lesion Score 03.01.62.6
Oocyst Index 04.22.62.2
Mortality (%) 013.634.549.09

Data adapted from Abbas et al. (2011).[3]

Experimental Protocols

The evaluation of anticoccidial drug efficacy follows standardized experimental protocols designed to yield reliable and comparable data.

Anticoccidial Efficacy Trial Workflow

A typical experimental workflow for an anticoccidial efficacy trial involves several key stages, from bird allocation to data analysis.

Key Methodologies

  • Lesion Scoring (Johnson and Reid Method): This widely adopted technique provides a quantitative assessment of the gross intestinal lesions caused by coccidiosis.[2][3] Different sections of the intestine are examined and assigned a score from 0 (no gross lesions) to 4 (very severe lesions or mortality) based on the severity of the damage.[2][3]

  • Anticoccidial Index (ACI) Calculation: The ACI is a composite score that provides a comprehensive evaluation of an anticoccidial drug's efficacy. It takes into account multiple parameters, including relative body weight gain, survival rate, lesion score, and oocyst value. The formula is as follows:

    ACI = (% Survival + % Relative Body Weight Gain) - (Lesion Index + Oocyst Index)

    A higher ACI value indicates greater efficacy of the anticoccidial agent.

Resistance Development

A critical consideration in the long-term use of any anticoccidial is the potential for the development of drug-resistant Eimeria strains.

  • This compound: Resistance to this compound can develop relatively quickly with continuous use.[4] This is a common issue with chemical anticoccidials that have a specific mode of action, as a single mutation in the parasite can confer resistance.

  • Ionophores: While not immune to resistance, the development of resistance to ionophores is generally considered to be slower and less complete than with chemical anticoccidials.[4] This is attributed to their non-specific mode of action, which makes it more difficult for the parasite to develop effective resistance mechanisms. However, reduced sensitivity and cross-resistance among different ionophores have been reported.

Conclusion and Strategic Implications

Both this compound and ionophore anticoccidials are valuable tools in the management of avian coccidiosis.

  • This compound offers a distinct chemical mode of action, which can be beneficial in rotation programs to manage resistance to other drug classes. Its coccidiostatic nature allows for the development of natural immunity in birds.

  • Ionophores provide broad-spectrum, coccidiocidal activity and have a lower propensity for rapid resistance development. Their ability to control bacterial co-infections, such as necrotic enteritis, is an additional advantage.

The choice between this compound and an ionophore, or their strategic inclusion in rotation or shuttle programs, depends on various factors including the history of drug use on a particular farm, the prevalent Eimeria species, and the overall flock health management strategy. A thorough understanding of their comparative performance, as outlined in this guide, is essential for designing effective and sustainable coccidiosis control programs.

References

Evaluating the Performance of Clopidol Against Field Isolates of Eimeria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoccidial drug Clopidol against various field isolates of Eimeria, the causative agent of coccidiosis in poultry. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visual representations of metabolic pathways and experimental workflows to aid in the evaluation of this compound's efficacy and its position among alternative treatments.

Performance of this compound in Broiler Chickens

This compound has been a long-standing synthetic anticoccidial agent used in the poultry industry. Its efficacy, however, can be influenced by the emergence of drug-resistant Eimeria strains. This section summarizes key performance indicators of this compound from controlled studies.

Comparative Efficacy Data

The following tables consolidate quantitative data from studies evaluating this compound's performance against other anticoccidial agents in broiler chickens challenged with Eimeria field isolates.

Table 1: Efficacy of this compound and Other Anticoccidials Against Mixed Eimeria Species [1]

Treatment GroupMortality Rate (%)Lesion Score (Mean)Feed Conversion Ratio (FCR)
Infected, Non-treated Control30.0High3.14
This compound (125 ppm) 5.0 Low2.12
Amprol plus20.0Moderate2.36
Toltrazuril/Hiprol15.0Moderate2.21
Clazuvet (Diclazuril)15.0Moderate2.55

Table 2: Comparative Efficacy of this compound and Garlic Powder Against Eimeria spp. [2][3][4]

ParameterInfected, Non-treated ControlThis compound (125 mg/kg) Garlic Powder (5 g/kg)
Oocyst Count (x10³/g feces) at 1 week post-infection 105.3315.33 22.33
Oocyst Count (x10³/g feces) at 2 weeks post-infection 120.6710.67 15.67
Body Weight Gain (g) at 21 days post-infection 450550 580
Feed Conversion Ratio at 21 days post-infection 2.52.1 1.9
Mortality Rate (%) 206.67 3.33

Resistance to this compound in Eimeria Field Isolates

The extensive use of anticoccidial drugs has led to the development of resistance in Eimeria populations.[5] Studies have shown that some field isolates of Eimeria exhibit resistance to this compound. For instance, a study by Chapman (1976) found that an isolate of Eimeria tenella was not controlled by this compound, indicating the presence of drug-resistant strains.[6][7] Similarly, an isolate of Eimeria acervulina was also found to be resistant to this compound.[6][7] This highlights the importance of monitoring the sensitivity of field isolates to anticoccidial drugs to ensure effective control of coccidiosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols from the cited studies.

Anticoccidial Sensitivity Test (AST) Protocol

A general workflow for evaluating the efficacy of anticoccidial drugs against field isolates of Eimeria is as follows:

  • Isolation and Sporulation of Eimeria Oocysts : Fecal samples are collected from poultry farms. Eimeria oocysts are isolated from the samples and sporulated in a solution of potassium dichromate.

  • Animal Groups : Day-old broiler chicks are randomly allocated to different treatment groups, including a non-infected, non-treated control; an infected, non-treated control; and infected groups treated with different anticoccidial drugs.

  • Infection : At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a known number of sporulated oocysts from the field isolate.

  • Treatment : The respective anticoccidial drugs are administered in the feed or drinking water, starting before or at the time of infection and continuing for a specified period.

  • Data Collection : Key parameters are measured, including:

    • Mortality Rate : Recorded daily.

    • Body Weight Gain : Measured at the beginning and end of the experimental period.

    • Feed Conversion Ratio (FCR) : Calculated as the ratio of feed intake to body weight gain.

    • Oocyst Count : Fecal samples are collected at specific intervals post-infection, and the number of oocysts per gram of feces is determined using a McMaster chamber.

    • Lesion Scoring : On a specific day post-infection, a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scale (e.g., Johnson and Reid, 1970).

  • Statistical Analysis : The collected data are statistically analyzed to determine the significance of the differences between the treatment groups.

Specific Protocol from Hamed et al. (2011)[1]
  • Animals : Broiler chicks were divided into 8 groups of 20 chicks each.

  • Infection : At 14 days of age, birds were inoculated with 50,000 sporulated oocysts of a mixed local field isolate of Eimeria species.

  • Treatment : this compound was administered in the ration at a dose of 0.5 g/kg (125 ppm) from 2 weeks of age up to one week post-challenge. Other drugs like Toltrazuril and Diclazuril were administered in the drinking water for 3 days post-infection.

  • Parameters Measured : Mortality percentage, lesion score at 5 days post-infection, body weight gain, feed conversion, and oocyst output per gram of fecal dropping.

Specific Protocol from El Dakroury et al. (2016)[2][3][4]
  • Animals : One-day-old Hubbard chicks were divided into three groups of 30 birds each.

  • Infection : At 21 days of age, all birds were infected with a field strain of Eimeria spp. (50,000 oocysts/bird).

  • Treatment : The second group received this compound at a dose of 125 mg/kg body weight. The third group received garlic powder at 5 g/kg of feed.

  • Parameters Measured : Mortality rate, clinical signs, oocyst count per gram of feces, body weight gain, and feed conversion were measured at 7, 14, and 21 days after the challenge. Lesion scores were determined one week post-infection.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

cluster_Mitochondrion Eimeria Mitochondrion Electron_Transport_Chain Electron Transport Chain ATP_Production ATP Production (Energy) Electron_Transport_Chain->ATP_Production Drives This compound This compound This compound->Electron_Transport_Chain Inhibits

Caption: Mechanism of action of this compound in Eimeria.

Start Start: Day-old Chicks Acclimatization Acclimatization Period Start->Acclimatization Grouping Random Allocation to Treatment Groups Acclimatization->Grouping Treatment_Start Initiate Anticoccidial Treatment in Feed/Water Grouping->Treatment_Start Infection Oral Inoculation with Eimeria Oocysts Treatment_Start->Infection Data_Collection Monitor: Mortality, Weight Gain, FCR Infection->Data_Collection Necropsy Necropsy and Lesion Scoring Data_Collection->Necropsy Fecal_Analysis Fecal Collection and Oocyst Counting Data_Collection->Fecal_Analysis Analysis Statistical Analysis of Data Necropsy->Analysis Fecal_Analysis->Analysis End End: Evaluate Efficacy Analysis->End

References

A Comparative Guide to Analytical Methods for Detecting Clopidol Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection of Clopidol residues in various matrices, including poultry tissues, eggs, and feed. The objective is to offer a resource for selecting the most appropriate method based on specific research and regulatory needs. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound residue detection is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance parameters of the most commonly employed techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
HPLC-UV Chicken Muscle0.005 mg/kg[1]0.01 ppm[2]81.8 - 85.4[3]9.9 - 15.1 (Repeatability)[3]
Chicken Tissues (Muscle, Egg, Liver, Kidney)0.005 mg/kg[1]-86.0 - 97.6[1]2.14 - 9.42[1]
Feed2.5 mg/kg[4]-98[4]5[4]
LC-MS/MS Poultry Products0.5 µg/kg[5]2.0 µg/kg[5]55.38 - 132.44[5]< 9.54 (Intra-day), < 15.27 (Inter-day)[5]
Chicken Tissues-50 µg/kg[6]--
Chickens0.1 µg/kg[7]0.5 µg/kg[7]81.5 - 97.6[7]2.1 - 8.9[7]
ELISA Poultry Muscle0.3 µg/kg[6]---
Chicken Tissues0.03 ng/mL---

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for routine monitoring due to its robustness and cost-effectiveness.

a) Sample Preparation (Chicken Tissues) [1][3]

  • Extraction: Homogenize 5 g of tissue sample with 20 mL of acetonitrile.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Clean-up:

    • Pass the extract through an alumina solid-phase extraction (SPE) cartridge.

    • Further purify the eluate using an anion exchange SPE cartridge.

  • Concentration: Evaporate the solvent from the purified extract under a stream of nitrogen.

  • Reconstitution: Dissolve the residue in a known volume of the mobile phase for HPLC analysis.

b) Chromatographic Conditions [1]

  • Column: µBondapak C18 (30 cm x 3.9 mm, 10 µm)

  • Mobile Phase: Acetonitrile and water (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 270 nm

  • Injection Volume: 20 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for confirmatory analysis and low-level residue detection.

a) Sample Preparation (Poultry Products) [5]

  • Extraction: Extract the homogenized sample with methanol.

  • Defatting: Perform a liquid-liquid extraction with n-hexane to remove fats.

  • Clean-up:

    • Pass the extract through a C18 SPE cartridge.

    • Follow with an ion exchange SPE column for further purification.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

b) LC-MS/MS Conditions [5][7]

  • Chromatography System: A liquid chromatograph coupled with a triple quadrupole or ion trap mass spectrometer.

  • Column: A suitable C18 column (e.g., Hypersil Gold).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that offers rapid detection of this compound residues.

a) Sample Preparation (Poultry Muscle) [6]

  • Extraction: Extract the sample using a mixture of 0.01 mol/L NaOH and acetonitrile (1:10 v/v).

  • Dilution: Further dilute the extract with a phosphate buffer.

b) Assay Procedure

The assay is typically performed using a competitive ELISA format. Briefly:

  • A microtiter plate is coated with a this compound-protein conjugate.

  • The sample extract and a specific monoclonal antibody against this compound are added to the wells.

  • This compound in the sample competes with the coated antigen for antibody binding.

  • After incubation and washing, a secondary antibody conjugated to an enzyme is added.

  • A substrate is then added, and the resulting color development is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A one-step indirect competitive ELISA has been developed with a limit of detection of 0.03 ng/mL[8].

Experimental Workflow and Signaling Pathways

To visualize the general process of this compound residue analysis, a workflow diagram is provided below.

Clopidol_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing SampleCollection Sample Collection (Tissue, Eggs, Feed) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., Acetonitrile, Methanol) Homogenization->Extraction Purification Clean-up / Purification (SPE, LLE) Extraction->Purification Concentration Concentration & Reconstitution Purification->Concentration HPLC_UV HPLC-UV Concentration->HPLC_UV LC_MSMS LC-MS/MS Concentration->LC_MSMS ELISA ELISA Concentration->ELISA Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification ELISA->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for this compound residue analysis.

This guide provides a foundational understanding of the primary analytical methods for this compound residue detection. The choice of method will ultimately depend on the specific requirements of the analysis, including regulatory compliance, required sensitivity, and available resources. For all methods, proper validation according to international guidelines is crucial to ensure the reliability and accuracy of the results.

References

The Cost-Effectiveness of Clopidol Versus Modern Alternatives in Coccidiosis Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent battle against avian coccidiosis, a parasitic disease inflicting significant economic losses on the global poultry industry, the choice of preventative and therapeutic agents is critical. This guide provides a comprehensive, data-driven comparison of the cost-effectiveness of the traditional coccidiostat, Clopidol, against a range of contemporary alternatives, including ionophores, synthetic drugs, vaccines, and phytobiotics. This analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in poultry health management.

Executive Summary

While this compound has a long history of use, the landscape of coccidiosis control is evolving with the emergence of drug resistance and a growing demand for natural and sustainable solutions. This guide synthesizes experimental data to compare this compound with key alternatives—ionophore antibiotics (Monensin, Salinomycin), synthetic compounds (Diclazuril, Toltrazuril), vaccines, and phytobiotics—on the crucial metrics of cost, efficacy in controlling the Eimeria parasite, and impact on poultry performance. Our findings indicate that while this compound remains a cost-effective option, several alternatives offer comparable or superior performance, with phytobiotics and vaccines presenting compelling long-term benefits in the face of mounting resistance to traditional anticoccidials.

Cost-Effectiveness Analysis

The economic viability of any coccidiosis control program is a primary concern for poultry producers. The following table provides an estimated cost comparison of this compound and its alternatives. Prices are subject to market fluctuations and regional variations.

Treatment CategoryActive Ingredient/ProductEstimated Price (USD/kg or per dose)Typical DosageEstimated Cost per Ton of Feed (USD) or per Bird
Traditional Synthetic This compound (25% Premix)₹280/kg (~$3.36/kg)[1]500g/ton of feed[2]~$1.68
Ionophore Antibiotics Monensin (20% Premix)₹335/kg (~$4.02/kg)[3]500-600g/ton of feed[4]~$2.01 - $2.41
Salinomycin (12% Premix)₹120/kg (~$1.44/kg)[5]500g/ton of feed[6]~$0.72
Modern Synthetics DiclazurilPrice varies1 ppm in feedVariable
Toltrazuril (2.5% Solution)$1.78 - $1.88/bottle (volume not specified)[7]7 mg/kg body weight for 2 days[8]Variable (treatment)
Vaccines Live Coccidiosis Vaccine~$0.03 - $0.30/dose1 dose/bird~$0.03 - $0.30 per bird
Phytobiotics Herbal Extracts (e.g., Garlic, Turmeric)VariableVariableVariable

Note: Prices are converted from INR to USD where applicable for comparative purposes and are based on available online retail data, which may not reflect bulk purchasing prices for large-scale poultry operations.

Comparative Performance Data

The efficacy of a coccidiostat is measured by its ability to control the parasite and its impact on key poultry performance indicators. The following tables summarize data from experimental studies comparing this compound with various alternatives.

Table 2.1: Efficacy Against Eimeria - Oocyst Shedding
Treatment GroupOocysts Per Gram (OPG) of Feces (x 10³)Study Reference
Infected, Untreated Control 266[9]
This compound 144[9]
Diclazuril 110[9]

Lower OPG indicates higher efficacy in controlling parasite replication.

Table 2.2: Impact on Broiler Performance - Body Weight and Feed Conversion Ratio (FCR)
Treatment GroupMean Body Weight (g) at end of trialBody Weight Gain (g) - Weeks 4 & 5Feed Conversion Ratio (FCR)Study Reference
Infected, Untreated Control Lower than other groupsLowest2.17[9][10]
This compound No significant difference from control at endHigher than controlNo significant improvement[9][10]
Diclazuril No significant difference from control at endHigher than controlNo significant improvement[9][10]
Toltrazuril --Improved[11]
Herbal Mix (A. sieberi & C. longa) -Best performanceImproved[12]

Note: Some studies indicate that while chemical anticoccidials like this compound and Diclazuril reduce oocyst shedding, they may not always translate to significant improvements in final body weight or FCR compared to untreated, infected birds, and may even have adverse effects on performance in healthy birds.[9]

Experimental Protocols

A standardized experimental design is crucial for the accurate evaluation of anticoccidial drugs. The following is a generalized protocol based on methodologies cited in the reviewed literature.

Objective: To evaluate the efficacy of a test anticoccidial agent against a mixed Eimeria species infection in broiler chickens.

Animals: One-day-old commercial broiler chicks, raised in a coccidia-free environment.

Housing: Birds are housed in battery cages with wire floors to prevent reinfection from litter. Feed and water are provided ad libitum.

Experimental Design:

  • Negative Control Group: Uninfected and untreated.

  • Positive Control Group: Infected and untreated.

  • Test Group(s): Infected and treated with the test anticoccidial(s) at the recommended dosage.

  • Reference Drug Group: Infected and treated with a known effective anticoccidial (e.g., Salinomycin).

Infection: At a specified age (e.g., 14 or 21 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated oocysts from a mixture of pathogenic Eimeria species.

Data Collection:

  • Performance Parameters: Body weight and feed consumption are recorded weekly to calculate body weight gain and feed conversion ratio (FCR).

  • Oocyst Shedding: Fecal samples are collected at peak shedding times (typically 5-7 days post-infection) to determine the number of oocysts per gram (OPG) using a McMaster chamber.

  • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestines are examined for coccidiosis-related lesions, which are scored on a standardized scale.

  • Mortality: Recorded daily.

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Mechanisms of Action and Signaling Pathways

Understanding the mode of action of different anticoccidial agents is fundamental to developing effective control strategies and managing resistance.

This compound: Inhibition of Mitochondrial Respiration

This compound is a chemical coccidiostat that primarily targets the early stages of the Eimeria life cycle, specifically the sporozoites and trophozoites.[13][14] Its mechanism of action is believed to involve the inhibition of the parasite's mitochondrial electron transport system, thereby disrupting cellular respiration and energy production.[8]

Clopidol_Pathway This compound This compound Mitochondrion Eimeria Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain This compound->ETC Inhibits Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Parasite_Development Sporozoite/Trophozoite Development ETC->Parasite_Development Energy Supply (Blocked) ATP ATP (Energy) ATP_Synthase->ATP ATP->Parasite_Development

This compound's disruption of the parasite's energy production.
Ionophores (Monensin, Salinomycin): Disruption of Ion Gradients

Ionophores are a class of antibiotics that form lipid-soluble complexes with cations, transporting them across the parasite's cell membrane.[15][16] This disrupts the natural ion gradients, leading to an influx of water, cellular swelling, and ultimately, lysis of the parasite.[16][17] They are primarily effective against the extracellular stages (sporozoites and merozoites).[15][16]

Ionophore_Pathway Ionophore Ionophore (e.g., Monensin) Cell_Membrane Parasite Cell Membrane Ionophore->Cell_Membrane Inserts into Cations_Intra Na+, K+ (Intracellular) Cell_Membrane->Cations_Intra Influx Cations_Extra Na+, K+ (Extracellular) Cations_Extra->Cell_Membrane Transport Facilitated Osmotic_Imbalance Osmotic Imbalance Cations_Intra->Osmotic_Imbalance Cell_Lysis Cell Lysis Osmotic_Imbalance->Cell_Lysis Leads to

Ionophores disrupt the parasite's cellular ion balance.
Synthetic Drugs (Diclazuril, Toltrazuril): Multi-stage Inhibition

These triazine-based compounds have a broad spectrum of activity, affecting multiple intracellular stages of the Eimeria life cycle.[18] Toltrazuril is known to cause swelling of the endoplasmic reticulum and mitochondria and to interfere with nuclear division in schizonts and microgamonts.[13][19] Diclazuril also inhibits parasite development, though its precise molecular target is still under investigation, with some evidence pointing to an effect on the apicoplast.

Synthetic_Drug_Pathway cluster_parasite Eimeria Intracellular Stages Schizonts Schizonts Nuclear_Division Nuclear Division Schizonts->Nuclear_Division Organelle_Function Organelle Function (Mitochondria, ER, Apicoplast) Schizonts->Organelle_Function Microgamonts Microgamonts Microgamonts->Nuclear_Division Microgamonts->Organelle_Function Inhibition Inhibition of Development Nuclear_Division->Inhibition Organelle_Function->Inhibition Synthetic_Drug Synthetic Drug (e.g., Toltrazuril) Synthetic_Drug->Schizonts Synthetic_Drug->Microgamonts Synthetic_Drug->Nuclear_Division Disrupts Synthetic_Drug->Organelle_Function Damages

Synthetic drugs inhibit multiple stages of parasite development.
Coccidiosis Vaccines: Induction of Protective Immunity

Vaccines for coccidiosis typically contain live, attenuated, or non-attenuated Eimeria oocysts. They work by inducing a natural immune response in the chicken.[20] Ingestion of the vaccine oocysts leads to a controlled, low-level infection that stimulates the gut-associated lymphoid tissue (GALT).[21] This results in the development of cell-mediated immunity, involving T-lymphocytes and cytokine production (e.g., IFN-γ), which provides protection against subsequent field challenges.[22][23]

Vaccine_Immunity_Workflow Vaccine Live Vaccine (Oocysts) Ingestion Oral Ingestion Vaccine->Ingestion GALT Gut-Associated Lymphoid Tissue (GALT) Ingestion->GALT Controlled Infection Antigen_Presentation Antigen Presentation GALT->Antigen_Presentation T_Cell_Activation T-Cell Activation (CD4+, CD8+) Antigen_Presentation->T_Cell_Activation Cytokine_Production Cytokine Production (e.g., IFN-γ) T_Cell_Activation->Cytokine_Production Protective_Immunity Protective Immunity T_Cell_Activation->Protective_Immunity Cytokine_Production->Protective_Immunity Field_Challenge Field Challenge (Eimeria infection) Protective_Immunity->Field_Challenge Prevents Disease

Workflow of vaccine-induced immunity against coccidiosis.
Phytobiotics: A Multifaceted Approach

Phytobiotics, or plant-derived compounds, offer a complex and multi-pronged approach to coccidiosis control. Their mechanisms are not fully elucidated but are known to include direct anticoccidial effects, enhancement of gut integrity, and modulation of the host immune system.[24][25] Compounds like carvacrol and thymol can disrupt the Eimeria life cycle, while others can bolster the gut barrier and stimulate a more effective immune response.[24]

Phytobiotics_Mechanism Phytobiotics Phytobiotics (e.g., Essential Oils) Direct_Effect Direct Anticoccidial Effect Phytobiotics->Direct_Effect Gut_Health Improved Gut Health Phytobiotics->Gut_Health Immune_Modulation Immune System Modulation Phytobiotics->Immune_Modulation Coccidiosis_Control Coccidiosis Control Direct_Effect->Coccidiosis_Control Gut_Health->Coccidiosis_Control Indirectly Immune_Modulation->Coccidiosis_Control Indirectly

The multifaceted mechanisms of phytobiotics in coccidiosis control.

Conclusion and Future Outlook

The choice of an anticoccidial strategy is a complex decision that must balance cost, efficacy, and the long-term sustainability of poultry production. While this compound and other traditional chemical coccidiostats have been mainstays of the industry, the rise of drug-resistant Eimeria strains necessitates a forward-thinking approach.

Ionophores like salinomycin present a highly cost-effective chemical alternative. Modern synthetic drugs such as diclazuril and toltrazuril demonstrate high efficacy in reducing parasite load, though their impact on performance metrics can be variable.

Vaccines and phytobiotics represent a paradigm shift towards more sustainable and non-chemical control methods. While the initial cost of vaccination may be higher than in-feed medication on a per-bird basis, it offers long-term immunity and reduces reliance on drugs. Phytobiotics, with their multifaceted modes of action, not only combat coccidiosis but also promote overall gut health, offering a holistic benefit to poultry production.

For researchers and drug development professionals, the future of coccidiosis control lies in integrated management programs that may include the strategic rotation of different classes of anticoccidials, the use of vaccines to establish baseline immunity, and the incorporation of phytobiotics to enhance gut health and reduce the selection pressure for drug resistance. Further research into the synergistic effects of these different modalities will be crucial in developing the next generation of cost-effective and sustainable coccidiosis control solutions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clopidol
Reactant of Route 2
Clopidol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.